4-hydroxy-3,4-dihydronaphthalen-1(2H)-one
Description
Properties
IUPAC Name |
4-hydroxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPJTIXJFAGUIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30943330 | |
| Record name | 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30943330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21032-12-2 | |
| Record name | 4-Hydroxy-1-tetralone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021032122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30943330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, a valuable intermediate in the synthesis of various pharmaceutical compounds and natural products. This document details experimental protocols, presents key analytical data in a structured format, and illustrates the synthetic and analytical workflows for this compound.
Introduction
This compound, also known as 4-hydroxy-α-tetralone, is a bicyclic ketone that serves as a crucial building block in organic synthesis. Its structural motif is present in a range of biologically active molecules. The stereochemistry at the C4 position is often critical for the biological activity of the final products, making enantioselective synthesis a key focus of research in this area. This guide will cover both racemic and enantioselective synthetic routes and provide detailed characterization data to aid researchers in their synthetic and analytical endeavors.
Synthesis of this compound
The primary route for the synthesis of this compound involves the reduction of tetralin-1,4-dione. Enantioselective methods are highly sought after to produce specific stereoisomers.
Enantioselective Synthesis of (S)-4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one
A highly effective method for the asymmetric synthesis of the (S)-enantiomer is the catalytic reduction of tetralin-1,4-dione using a Corey-Bakshi-Shibata (CBS) catalyst.
Experimental Protocol:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, a solution of (R)-2-Methyl-CBS-oxazaborolidine (typically 1 M in toluene) is introduced.
-
Borane Complexation: The solution is cooled to -78 °C, and a solution of borane-dimethyl sulfide complex (BH3·SMe2) in toluene is added dropwise. The mixture is stirred at this temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
Substrate Addition: A solution of tetralin-1,4-dione in dry toluene is then added slowly to the catalyst mixture via a syringe pump over a period of several hours to maintain a low concentration of the substrate and maximize enantioselectivity.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Quenching and Work-up: Upon completion, the reaction is quenched by the slow addition of methanol at -78 °C. The mixture is then allowed to warm to room temperature and concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford (S)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one.
Synthesis Pathway for (S)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one
Caption: Enantioselective synthesis of the (S)-enantiomer.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following are standard analytical techniques employed.
Characterization Workflow
Experimental Protocol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl3) or another suitable deuterated solvent in an NMR tube.
-
1H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
13C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analysis: Analyze the sample using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique, such as electrospray ionization (ESI), to determine the accurate mass of the molecular ion.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).
-
Analysis: Record the IR spectrum over the range of 4000-400 cm-1 to identify characteristic functional group vibrations.
-
-
Melting Point Determination:
-
Sample Preparation: Place a small amount of the crystalline solid into a capillary tube.
-
Analysis: Determine the melting point range using a calibrated melting point apparatus.
-
-
Optical Rotation Measurement (for enantiopure samples):
-
Sample Preparation: Prepare a solution of the enantiomerically pure compound of known concentration in a suitable solvent (e.g., chloroform).
-
Analysis: Measure the optical rotation using a polarimeter at the sodium D-line (589 nm) and a constant temperature. Calculate the specific rotation.
-
Characterization Workflow
Caption: Characterization workflow for the synthesized compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol |
| Appearance | Pale-red to brown solid or liquid[1] |
| Melting Point (Racemic) | Data not available |
| Melting Point ((S)-enantiomer) | Data not available |
| Melting Point ((R)-enantiomer) | Data not available |
| Boiling Point | ~229 °C (estimated)[2] |
| Density | ~1.028 g/cm³ (estimated)[2] |
| Specific Rotation [α]D ((S)-enantiomer) | Data not available |
| Specific Rotation [α]D ((R)-enantiomer) | Data not available |
Table 2: Spectroscopic Data for (S)-4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one
| Technique | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 7.97 (d, J = 7.7 Hz, 1H), 7.65 – 7.51 (m, 2H), 7.41 – 7.36 (m, 1H), 4.97 – 4.93 (m, 1H), 2.94 – 2.85 (m, 1H), 2.70 (s, 1H, OH), 2.61 – 2.51 (m, 1H), 2.42 – 2.32 (m, 1H), 2.21 – 2.13 (m, 1H) |
| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm): 197.8, 145.5, 134.2, 131.2, 128.3, 127.1 (2C), 67.8, 35.2, 32.1 |
| HRMS (EI) | m/z calculated for C₁₀H₁₀O₂ [M]⁺: 162.0681, Found: 162.0677 |
Conclusion
This technical guide provides essential information for the synthesis and characterization of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. While key synthetic and spectroscopic information has been presented, further research is required to determine the specific melting points and optical rotations of the racemic mixture and its enantiomers. The methodologies described herein, particularly the enantioselective synthesis, are critical for accessing stereochemically pure intermediates for the development of novel therapeutic agents.
References
Spectroscopic Profile of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for the chiral compound (S)-(+)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one. This tetralone derivative is a valuable building block in organic synthesis. A comprehensive understanding of its spectral characteristics is crucial for its identification, characterization, and utilization in synthetic and medicinal chemistry endeavors. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and visual representations of the analytical workflow and key structural correlations.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of (S)-(+)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one.
Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.97 | d | 7.7 | 1H | Ar-H (H-8) |
| 7.65-7.51 | m | - | 2H | Ar-H (H-5, H-6) |
| 7.41-7.36 | m | - | 1H | Ar-H (H-7) |
| 4.95 | m | - | 1H | CH-OH (H-4) |
| 2.94-2.85 | m | - | 1H | CH₂ (H-2) |
| 2.70 | s | - | 1H | OH |
| 2.61-2.51 | m | - | 1H | CH₂ (H-2) |
| 2.42-2.32 | m | - | 1H | CH₂ (H-3) |
| 2.21-2.13 | m | - | 1H | CH₂ (H-3) |
Table 2: ¹³C NMR Spectroscopic Data (75 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 197.8 | C=O (C-1) |
| 145.5 | Ar-C (quaternary) |
| 134.2 | Ar-CH |
| 131.2 | Ar-C (quaternary) |
| 128.3 | Ar-CH |
| 127.1 | Ar-CH (2C) |
| 67.8 | CH-OH (C-4) |
| 35.2 | CH₂ (C-2) |
| 32.1 | CH₂ (C-3) |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ionization Mode | Calculated Mass [M]⁺ | Found Mass [M]⁺ |
| EI | 162.0681 | 162.0677 |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad, Strong | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1680 | Strong | C=O stretch (α,β-unsaturated ketone) |
| 1600-1450 | Medium to Strong | C=C stretch (aromatic) |
| ~1200 | Medium | C-O stretch (alcohol) |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer.
-
¹H NMR Acquisition: The spectrum was acquired with a spectral width of 12 ppm, an acquisition time of 2.7 s, and a relaxation delay of 1.0 s. A total of 16 scans were accumulated.
-
¹³C NMR Acquisition: The spectrum was acquired with a spectral width of 220 ppm, an acquisition time of 1.0 s, and a relaxation delay of 2.0 s. The spectrum was proton-decoupled. A total of 1024 scans were accumulated.
-
Data Processing: The raw data was Fourier transformed, and the resulting spectra were manually phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the compound in methanol (approximately 1 mg/mL) was prepared.
-
Instrumentation: High-resolution mass spectra were obtained on a magnetic sector or time-of-flight (TOF) mass spectrometer.
-
Ionization: Electron Ionization (EI) was used as the ionization technique.
-
Data Acquisition: The spectrum was acquired over a mass range of m/z 50-500.
-
Predicted Fragmentation: The molecular ion peak [M]⁺ is expected at m/z 162. Common fragmentation pathways for cyclic benzylic alcohols include the loss of a water molecule (H₂O) leading to a fragment at m/z 144, and cleavage of the aliphatic ring. Alpha-cleavage next to the carbonyl group could also occur.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the compound was prepared by dissolving a small amount of the sample in a volatile solvent (e.g., chloroform) and depositing a drop onto a potassium bromide (KBr) salt plate. The solvent was allowed to evaporate completely.
-
Instrumentation: The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum was acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean KBr plate was recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum was presented as transmittance (%) versus wavenumber (cm⁻¹).
Visualizations
Diagrams created using the DOT language to illustrate key workflows and structural relationships.
Caption: Workflow for Spectroscopic Analysis.
Caption: Structure and Key NMR Shifts.
physical and chemical properties of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, a tetralone derivative, is a valuable chemical entity with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring both a hydroxyl and a ketone functional group on a partially saturated naphthalene scaffold, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with available experimental protocols and potential, though currently limited, insights into its biological relevance.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data is available from experimental sources, other values are estimations and should be treated as such.
| Property | Value | Source |
| IUPAC Name | This compound | [1][2][3] |
| CAS Number | 21032-12-2 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₂ | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| Physical Form | Pale-red to Red to Purple to Brown Solid or Liquid | [3] |
| Boiling Point | 228.88°C (rough estimate) | [4] |
| Density | 1.0281 g/cm³ (rough estimate) | [4] |
| Melting Point | Not explicitly reported for the racemate. The related 6-hydroxy isomer melts at 154-157 °C. | |
| Solubility | Soluble in organic solvents. A related compound, 3,4-dihydronaphthalen-1-one, is soluble in DMSO, PEG300, Tween-80, and corn oil. | [5] |
| pKa | 13.79 ± 0.20 (Predicted) | [4] |
| Storage | Sealed in a dry place at room temperature. | [3][4] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound. Below are the available nuclear magnetic resonance (NMR) data for the (S)-(+)-enantiomer.
¹H NMR (300 MHz, CDCl₃)[7]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.73–7.64 | m | 3H (Aromatic) | |
| 7.49–7.44 | m | 1H (Aromatic) | |
| 5.42 | dd | 6.8, 2.9 | 1H (CH-OH) |
| 3.10 | dd + br s | 18.9, 6.0 | 2H (CH₂ and OH) |
| 2.61 | dd | 18.9, 3.0 | 1H (CH₂) |
¹³C NMR (75 MHz, CDCl₃)[7]
| Chemical Shift (δ) ppm | Assignment |
| 203.5 | C=O |
| 155.3 | Aromatic C |
| 136.5 | Aromatic C |
| 135.4 | Aromatic C |
| 129.6 | Aromatic CH |
| 126.0 | Aromatic CH |
| 123.3 | Aromatic CH |
| 68.6 | CH-OH |
| 47.3 | CH₂ |
Note: The provided NMR data is for the (S)-(+)-enantiomer. The spectra for the racemic mixture would be identical. A detailed assignment of each aromatic proton and carbon would require further 2D NMR experiments.
Experimental Protocols
General Synthesis Approach: Oxidation of Tetralone
One common approach involves the regioselective oxidation of α-tetralone (3,4-dihydronaphthalen-1(2H)-one) at the benzylic position.[6][7]
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Methodology:
-
Oxidation: α-Tetralone is dissolved in a suitable solvent system, such as aqueous acetic acid. An oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is added, and the reaction mixture is heated to reflux.[6][7] The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled and poured into water. The product is then extracted with an appropriate organic solvent, such as ethyl acetate. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.[8] The choice of eluent would need to be optimized, but a mixture of hexane and ethyl acetate is a common starting point for compounds of similar polarity. Alternatively, recrystallization from a suitable solvent system could be employed.[9][10][11]
Chemical Reactivity and Stability
The chemical reactivity of this compound is dictated by its ketone and secondary alcohol functional groups.
-
Oxidation: The secondary alcohol can be oxidized to the corresponding dione, 1,4-naphthalenedione.
-
Reduction: The ketone can be reduced to a secondary alcohol, yielding a diol.
-
Esterification/Etherification: The hydroxyl group can undergo esterification or etherification reactions.
-
Reactions at the α-carbon: The ketone's α-protons are acidic and can be removed by a base to form an enolate, which can then participate in various reactions, such as alkylation or aldol condensation.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of published data on the specific biological activities of this compound and its involvement in any cellular signaling pathways.
However, structurally related compounds, such as other tetralone derivatives and naphthoquinones, have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and anti-prostate cancer properties.[6][7][12] For instance, some dihydronaphthalenone derivatives have shown good antibacterial activity against various Gram-positive and Gram-negative strains.[7]
Given the structural similarity to compounds known to interact with biological systems, it is plausible that this compound could be a substrate for various enzymes or interact with cellular signaling cascades. For example, compounds with similar structural motifs have been investigated as potential modulators of pathways involved in inflammation and cancer.
Hypothetical Signaling Pathway Interaction
Based on the activities of structurally related compounds, one could hypothesize that this compound might influence signaling pathways related to cellular stress and apoptosis. For instance, some quinone-like structures are known to generate reactive oxygen species (ROS), which can trigger a cascade of events.
Caption: A hypothetical signaling pathway that could be influenced by this compound.
Disclaimer: The signaling pathway diagram is purely hypothetical and is intended to illustrate potential areas of investigation based on the activities of structurally related compounds. No direct experimental evidence currently links this compound to these pathways.
Conclusion
This compound is a chemical compound with established foundational chemical data. While detailed experimental protocols and a comprehensive understanding of its reactivity and stability are still emerging, its structural features suggest it is a promising candidate for further investigation in synthetic and medicinal chemistry. The significant gap in knowledge regarding its biological activity and interaction with cellular signaling pathways represents a key area for future research, which could unlock its potential in drug discovery and development. This guide serves as a foundational resource for researchers embarking on the study of this intriguing molecule.
References
- 1. This compound | 21032-12-2 [chemicalbook.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound | 21032-12-2 [sigmaaldrich.com]
- 4. This compound CAS#: 21032-12-2 [m.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. data.epo.org [data.epo.org]
- 11. scribd.com [scribd.com]
- 12. Design, Synthesis, and Biological Evaluation of (E)-N'-((1-Chloro-3,4-Dihydronaphthalen-2-yl)Methylene)Benzohydrazide Derivatives as Anti-prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetralone scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. Among its derivatives, 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, also known as 4-hydroxy-α-tetralone, and its analogues have garnered significant attention for their diverse pharmacological activities. These compounds have demonstrated promising potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Anticancer Activity
Derivatives of this compound have emerged as a significant class of cytotoxic agents, exhibiting efficacy against a variety of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis and interference with key cellular signaling pathways.
Quantitative Cytotoxicity Data
The cytotoxic effects of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration required to inhibit the growth of a cell population by 50%. The following table summarizes the in vitro cytotoxic activity of selected derivatives against various human cancer cell lines.
| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3a | 2,6-Dihaloarylchalcone derivative | HeLa (Cervix) | 3.5 | [1] |
| MCF-7 (Breast) | 4.5 | [1] | ||
| Compound 2h | Ciminalum–thiazolidinone hybrid | NCI-60 Panel (Mean) | 1.57 (GI50) | [2] |
| PD9 | Substituted 1,4-naphthoquinone | DU-145 (Prostate) | 1-3 | [3] |
| MDA-MB-231 (Breast) | 1-3 | [3] | ||
| HT-29 (Colon) | 1-3 | [3] | ||
| Compound 3b | Pyrazolo[4,3-e]tetrazolo[1,5-b][4][5]triazine derivative | MCF-7 (Breast) | 0.25 | [6] |
| MDA-MB-231 (Breast) | 0.31 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Signaling Pathway: Keap1-Nrf2 Pathway
Some naphthalenone derivatives exert their cytotoxic effects by modulating the Keap1-Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress. Under normal conditions, Keap1 targets Nrf2 for degradation. However, certain compounds can disrupt the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant and cytoprotective genes. While this is a protective mechanism, in some cancer cells, the constitutive activation of this pathway can promote cell survival. The ability of certain tetralone derivatives to modulate this pathway contributes to their anticancer effects.
Antimicrobial Activity
4-Hydroxy-α-tetralone and its derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. A particularly interesting aspect of their antimicrobial profile is their ability to reverse multidrug resistance in bacteria.
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| Compound 2D | Aminoguanidine-tetralone | Staphylococcus aureus ATCC 29213 | 0.5 | [4] |
| MRSA-2 | 1 | [4] | ||
| Various Derivatives | Aminoguanidine-tetralone | Gram-positive bacteria | 0.5 - 4 | [4] |
| Gram-negative bacteria | 0.5 - 32 | [4] | ||
| Compound 2a | Hydroxy and acetyl substituted tetralone | Pseudomonas aeruginosa | 31.25 - 250 | [7] |
| Salmonella spp. | 31.25 - 250 | [7] | ||
| Compound 2d | Carboethoxy substituted tetralone | Aspergillus niger | 62.5 | [7] |
| Penicillium expansum | 31.25 - 62.5 | [7] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Procedure:
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Mechanism: Inhibition of ATP-Dependent Efflux Pumps
A key mechanism for the antimicrobial activity of 4-hydroxy-α-tetralone and its derivatives is the inhibition of bacterial efflux pumps.[8] These pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, conferring drug resistance. By inhibiting these pumps, the intracellular concentration of the antibiotic increases, restoring its efficacy.
Anti-inflammatory Activity
Certain derivatives of tetralone have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key pro-inflammatory mediators.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity is often assessed by measuring the inhibition of pro-inflammatory cytokines or enzymes.
| Compound | Assay | IC50 | Reference |
| Derivative 1b | TNF-α inhibition (10 µg/mL) | 48.7% inhibition | [9] |
| Derivative 1d | TNF-α inhibition (10 µg/mL) | 18.2% inhibition | [9] |
| Compound 24 | MIF Ketonase Activity | 5.63 µM | [10] |
| Compound 32 | MIF Ketonase Activity | 4.31 µM | [10] |
Experimental Protocol: Macrophage Migration Inhibitory Factor (MIF) Tautomerase Assay
Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine with tautomerase activity. Inhibition of this enzymatic activity is a target for anti-inflammatory drug development.
Principle: The assay measures the ability of a compound to inhibit the MIF-catalyzed tautomerization of a substrate, such as L-dopachrome methyl ester. The decrease in absorbance of the substrate over time is monitored spectrophotometrically.
Procedure:
-
Reagent Preparation: Prepare a solution of recombinant human MIF and the test compound in a suitable buffer. Prepare the L-dopachrome methyl ester substrate.
-
Incubation: Incubate the MIF enzyme with various concentrations of the test compound for a specified period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the L-dopachrome methyl ester substrate to the enzyme-inhibitor mixture.
-
Absorbance Measurement: Monitor the decrease in absorbance at 475 nm over a short period (e.g., 75 seconds) using a spectrophotometer.
-
Data Analysis: Calculate the rate of the reaction and determine the IC50 value for the inhibition of MIF tautomerase activity.[11]
Signaling Pathway: Inhibition of Macrophage Activation
Tetralone derivatives can exert their anti-inflammatory effects by attenuating macrophage activation.[10] This involves the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway, leading to a reduction in the production of inflammatory mediators like TNF-α, IL-6, and reactive oxygen species (ROS).
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant therapeutic potential across oncology, infectious diseases, and inflammatory conditions. The structure-activity relationship studies reveal that modifications to the core tetralone structure can lead to potent and selective agents. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working to further explore and harness the pharmacological properties of these promising molecules. Continued investigation into their mechanisms of action and optimization of their chemical structures will be crucial for translating their preclinical efficacy into novel therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-Hydroxy-α-tetralone and its derivative as drug resistance reversal agents in multi drug resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one in Biological Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, also known as 4-hydroxy-α-tetralone, is a molecule belonging to the tetralone class of compounds. Tetralones are bicyclic aromatic ketones that serve as important structural scaffolds in a variety of pharmacologically active compounds, including antibacterial, antitumor, and CNS-active agents[1][2][3][4]. This guide provides a detailed overview of the known and potential mechanisms of action of this compound in biological systems, with a focus on its role as a bacterial resistance modifying agent and its potential as an anti-inflammatory compound.
Core Mechanism of Action: Reversal of Multidrug Resistance in Bacteria
The most well-characterized biological activity of this compound is its ability to reverse multidrug resistance (MDR) in bacteria, specifically in Escherichia coli[1][5]. It does not exhibit significant intrinsic antibacterial activity but acts as a potent efflux pump inhibitor (EPI)[5].
Molecular Target: ATP-Binding Cassette (ABC) Transporters
The primary molecular target of this compound in MDR E. coli is the ATP-dependent efflux pumps, a major mechanism by which bacteria expel antibiotics[1][5]. Specifically, it has been shown to target the YojI protein, a multidrug ABC transporter[5].
Dual Mode of Action
The compound exhibits a dual mechanism to inhibit the function of the YojI efflux pump:
-
Downregulation of Gene Expression: It significantly reduces the expression of the yojI gene, which encodes the YojI ABC transporter protein. This leads to a decrease in the number of efflux pumps on the bacterial cell membrane[5].
-
Direct Inhibition of Efflux Pump Activity: In silico docking studies have shown a significant binding affinity of this compound to the YojI protein, suggesting direct inhibition of the pump's activity[5]. This dual action makes it an effective agent in restoring the efficacy of antibiotics like tetracycline against resistant bacterial strains.
Signaling Pathway Diagram
References
- 1. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Hydroxy-α-tetralone and its derivative as drug resistance reversal agents in multi drug resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Screening of 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one: A Technical Guide for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetralone scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This technical guide focuses on the preliminary screening of a specific derivative, 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one (also known as 4-hydroxy-α-tetralone), for its potential applications in drug discovery and development. While research on this specific isomer is emerging, this document consolidates the available data and provides context from closely related analogues to guide further investigation.
Synthesis and Chemical Properties
The synthesis of 4-hydroxy-α-tetralone derivatives is a key area of investigation for medicinal chemists. While specific, detailed protocols for the parent compound are not extensively published, methods for creating derivatives provide insight into potential synthetic routes.
General Synthetic Approaches
The synthesis of tetralone derivatives can be achieved through various established organic chemistry reactions. Common strategies include intramolecular Friedel-Crafts acylation of γ-phenylbutyric acids, Diels-Alder reactions, and the oxidation of corresponding tetralin precursors. For the introduction of a hydroxyl group at the C-4 position, stereoselective reduction of a corresponding dione or specific oxidation reactions can be employed.
Synthesis of Acyl/Aryl Derivatives
One documented approach involves the synthesis of acyl and aryl derivatives of 4-hydroxy-α-tetralone, which has been explored for its potential to reverse drug resistance in multidrug-resistant Escherichia coli.
Experimental Protocol: Synthesis of 4-Acetoxy-α-tetralone (A Derivative)
-
Starting Material: 4-hydroxy-α-tetralone.
-
Reagents: Acetic anhydride, pyridine.
-
Procedure:
-
Dissolve 4-hydroxy-α-tetralone in pyridine.
-
Add acetic anhydride dropwise to the solution at 0°C.
-
Stir the reaction mixture at room temperature for a specified period (e.g., 12 hours).
-
Pour the reaction mixture into ice-cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Biological Activities and Preliminary Screening
The α-tetralone scaffold is associated with a diverse range of biological activities. Preliminary screening of this compound and its derivatives has focused primarily on its potential as an antimicrobial agent, with broader implications for other therapeutic areas based on the activities of related compounds.
Antimicrobial Activity
The most direct evidence for the medicinal potential of 4-hydroxy-α-tetralone comes from its activity against multidrug-resistant bacteria.
Key Findings:
-
Drug Resistance Reversal: The natural product 4-hydroxy-α-tetralone and its derivatives have been shown to reverse the resistance of multi-drug resistant Escherichia coli.[1][2] This effect is attributed to the inhibition of an ATP-dependent efflux pump.[1][2]
-
Direct Antibacterial Activity: While the parent 4-hydroxy-α-tetralone did not show significant direct antibacterial activity in one study, its combination with tetracycline reduced the minimum inhibitory concentration (MIC) of the antibiotic.[2]
-
Activity of Related Compounds: A series of novel aminoguanidine-tetralone derivatives, synthesized from 6-hydroxy-1-tetralone, exhibited significant antibacterial activity against a panel of ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[1]
Quantitative Data on Related Tetralone Derivatives:
| Compound/Derivative | Target Organism | MIC (μg/mL) | Reference |
| Aminoguanidine-tetralone derivative 2D | S. aureus ATCC 29213 | 0.5 | [1] |
| Aminoguanidine-tetralone derivative 2D | MRSA-2 | 1 | [1] |
| Various aminoguanidine-tetralone derivatives | ESKAPE pathogens | 0.5 - 32 | [1] |
Anticancer Potential
While direct studies on the anticancer activity of this compound are limited, the broader class of tetralone derivatives has shown promise in this area. Chalcones derived from 1-tetralone have been screened for anticancer properties. Further investigation into the antiproliferative effects of the 4-hydroxy derivative is warranted.
Neuroprotective Potential
Some tetralin derivatives, such as 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), have demonstrated neuroprotective effects in models of traumatic brain injury. Although structurally distinct, this suggests that the tetralone core could be a starting point for the development of novel neuroprotective agents.
Mechanism of Action
The primary mechanism of action elucidated for 4-hydroxy-α-tetralone is the inhibition of bacterial efflux pumps.
Efflux Pump Inhibition
In multidrug-resistant Escherichia coli, 4-hydroxy-α-tetralone and its derivatives have been shown to inhibit an ATP-dependent efflux pump.[2] This inhibition restores the efficacy of antibiotics like tetracycline by preventing their expulsion from the bacterial cell. Real-time PCR studies have shown a significant downregulation of the yojI gene, which encodes a multidrug ATP binding cassette (ABC) transporter protein, in the presence of 4-hydroxy-α-tetralone.[2]
Logical Relationship of Efflux Pump Inhibition:
Mechanism of drug resistance reversal by 4-hydroxy-α-tetralone.
Experimental Workflows
A typical preliminary screening workflow for a novel compound like this compound would involve synthesis, purification, and a battery of in vitro biological assays.
General Experimental Workflow:
A generalized workflow for the preliminary screening of novel compounds.
Conclusion and Future Directions
This compound represents a promising starting point for the development of new therapeutic agents, particularly in the area of antimicrobial drug resistance. The preliminary data suggests that its primary strength may lie in its ability to potentiate the effects of existing antibiotics by inhibiting bacterial efflux pumps.
Future research should focus on:
-
Optimization of Synthesis: Development of a high-yield, stereoselective synthesis for the parent compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to understand the key structural features required for optimal activity.
-
Expanded Biological Screening: Comprehensive evaluation of its anticancer, anti-inflammatory, and neuroprotective properties.
-
Mechanism of Action Studies: Further elucidation of the specific molecular targets and signaling pathways affected by this compound.
-
In Vivo Efficacy: Progression of lead compounds into animal models to assess their in vivo efficacy and pharmacokinetic properties.
The exploration of the 4-hydroxy-α-tetralone scaffold holds significant potential for the discovery of novel therapeutics to address unmet medical needs.
References
A Theoretical and Computational Exploration of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The α-tetralone framework is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The introduction of a hydroxyl group at the C4 position, as in 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, significantly influences the molecule's polarity, hydrogen bonding capabilities, and conformational preferences. These modifications can profoundly impact its interaction with biological targets.
Computational chemistry offers a powerful lens through which to explore the molecular properties of such compounds, providing insights that can guide synthetic efforts and biological evaluation. This guide will outline the key theoretical methods, including Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations, that are instrumental in characterizing this compound.
Molecular Properties and Experimental Data
A foundational aspect of any computational study is the validation against experimental data. For (S)-(+)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, spectroscopic data provides the primary source of experimental validation.
Spectroscopic Data
The following table summarizes the available Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data for (S)-(+)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one. This data is critical for confirming the molecular structure and can be used to benchmark the accuracy of computational predictions of NMR chemical shifts.
| Data Type | Solvent | Frequency | Chemical Shift (δ) / m/z |
| 1H NMR | CDCl3 | 300 MHz | 7.73–7.64 (m, 3H), 7.49–7.44 (m, 1H), 5.42 (dd, J = 6.8, 2.9 Hz, 1H), 3.10 (dd + br s (OH), J = 18.9 Hz, 6.0 Hz, 2H), 2.61 (dd, J = 18.9 Hz, 3.0 Hz, 1H) |
| 13C NMR | CDCl3 | 75 MHz | 203.5, 155.3, 136.5, 135.4, 129.6, 126.0, 123.3, 68.6, 47.3 |
| HRMS (EI) | - | - | Calculated for C9H8O2 [M]+: 148.0524; Found: 148.0518 |
Theoretical and Computational Methodologies
The following sections detail the computational methods that can be employed to investigate the structural, electronic, and interactive properties of this compound. The protocols are based on established practices for similar molecular systems.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting molecular geometries, vibrational frequencies, and electronic properties.
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-311++G(d,p) or a similar triple-zeta basis set with diffuse and polarization functions.
-
Input: A 3D structure of this compound, which can be generated using molecular modeling software like Avogadro or ChemDraw.
-
Calculation Type:
-
Optimization (Opt): To find the lowest energy conformation of the molecule.
-
Frequency (Freq): To calculate the vibrational frequencies and confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
-
Solvation Model: An implicit solvation model, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent (e.g., water or chloroform).
-
Output Analysis: The output file will contain the optimized Cartesian coordinates, vibrational frequencies (for comparison with experimental IR and Raman spectra), and various electronic properties such as HOMO-LUMO energies, dipole moment, and Mulliken charges.
Caption: Workflow for DFT calculations on this compound.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.
-
Software: AutoDock Vina, Glide, or similar docking software.
-
Ligand Preparation:
-
The 3D structure of this compound is prepared, typically starting from a DFT-optimized geometry.
-
Hydrogens are added, and charges are assigned using a force field (e.g., Gasteiger charges).
-
-
Receptor Preparation:
-
A protein target of interest is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-ligands are typically removed.
-
Polar hydrogens are added, and charges are assigned.
-
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Docking Simulation: The docking software samples different conformations and orientations of the ligand within the defined grid box and scores them based on a scoring function that estimates the binding affinity.
-
Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the predicted binding energy.
Caption: General workflow for molecular docking studies.
Molecular Dynamics (MD) Simulations
MD simulations are used to study the physical movements of atoms and molecules over time. They provide detailed information on the conformational dynamics of a molecule and its interactions with its environment, such as a solvent or a biological membrane.
-
Software: GROMACS, AMBER, or NAMD.
-
System Setup:
-
The ligand (this compound) is placed in a simulation box.
-
The box is filled with a solvent, typically water, represented by a specific water model (e.g., TIP3P).
-
Ions are added to neutralize the system and to mimic physiological salt concentrations.
-
-
Force Field: A force field (e.g., GROMOS, AMBER, CHARMM) is chosen to describe the potential energy of the system.
-
Energy Minimization: The energy of the initial system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature and equilibrated at constant pressure and temperature (NPT ensemble) to ensure it reaches a stable state.
-
Production Run: A long simulation is run (typically nanoseconds to microseconds) to collect data on the trajectory of the atoms.
-
Analysis: The trajectory is analyzed to calculate various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radial distribution functions, and hydrogen bond dynamics.
Caption: A typical workflow for molecular dynamics simulations.
Potential Applications and Future Directions
The theoretical and computational studies of this compound can inform several areas of drug discovery and development:
-
Lead Optimization: By understanding the structure-activity relationship (SAR) through computational modeling, analogs with improved potency and selectivity can be designed.
-
Target Identification: Docking studies against a panel of biological targets can help identify potential protein partners and elucidate the mechanism of action.
-
Pharmacophore Modeling: The key chemical features responsible for biological activity can be identified, which can then be used to screen large compound libraries for new hits.
-
ADMET Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the molecule, helping to prioritize candidates for further development.
Future research should focus on obtaining a high-resolution crystal structure of this compound to provide a definitive experimental benchmark for computational models. Furthermore, dedicated computational studies that integrate DFT, docking, and MD simulations will be invaluable for a comprehensive understanding of this promising molecule. The synthesis and biological evaluation of a focused library of derivatives, guided by computational predictions, will be a crucial next step in unlocking the therapeutic potential of this chemical scaffold.
Methodological & Application
Synthesis of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, a valuable intermediate in the synthesis of various natural products and pharmacologically active compounds. Three distinct methodologies are presented, offering options that range from highly enantioselective synthesis to more classical reduction techniques and green biocatalytic approaches.
Introduction
This compound, also known as 4-hydroxy-α-tetralone, is a key structural motif found in a number of biologically active molecules. Its synthesis is a critical step in the development of novel therapeutics. The methods outlined below provide routes to this compound with varying degrees of stereocontrol and operational complexity, catering to different research and development needs.
Synthetic Methodologies Overview
Three primary methods for the synthesis of this compound are detailed:
-
Enantioselective Monoreduction of Tetralin-1,4-dione: This method employs a Corey-Bakshi-Shibata (CBS) catalyst for the asymmetric reduction of a diketone precursor, yielding the target compound with high enantiopurity.[1][2]
-
Diastereoselective Reduction of 1,4-Naphthoquinone with Sodium Borohydride: A classical approach utilizing a common and inexpensive reducing agent. This method typically results in a racemic or diastereomeric mixture of the product.[3][4][5]
-
Biocatalytic Reduction of 1,4-Dihydronaphthalene-1,4-dione: A green chemistry approach that utilizes a ketoreductase enzyme to achieve high enantioselectivity under mild reaction conditions.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with each synthetic method, allowing for easy comparison of their efficacy.
| Method | Starting Material | Key Reagents/Catalyst | Solvent | Yield | Enantiomeric Excess (ee) | Reference |
| Enantioselective Monoreduction | Tetralin-1,4-dione | (R)-CBS catalyst, Catecholborane | THF | 81% | 95% | [1][2] |
| Reduction with Sodium Borohydride | 1,4-Naphthoquinone | Sodium Borohydride (NaBH₄) | Methanol/DCM | ~70-80% (Estimated) | Racemic | [3][4][5] |
| Biocatalytic Reduction | 1,4-Dihydronaphthalene-1,4-dione | Ketoreductase (e.g., KRED) | Buffer/Co-solvent | >90% (Typical) | >99% (Typical) |
Method 1: Enantioselective Monoreduction of Tetralin-1,4-dione
This protocol is based on the work of Kündig and coworkers and provides a reliable method for the synthesis of enantiomerically enriched (S)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one.[1][2]
Signaling Pathway (Reaction Mechanism)
References
- 1. Diastereoselective and enantioselective reduction of tetralin-1,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
The Versatility of 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one: A Key Synthon in the Synthesis of Bioactive Molecules
For Immediate Release
[City, State] – [Date] – 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one, a tetralone derivative, is emerging as a critical building block in organic synthesis, enabling the efficient construction of complex molecular architectures found in various natural products and pharmacologically active compounds. Its inherent functionality and stereochemical potential make it a versatile synthon for researchers in drug discovery and development. This application note provides a detailed overview of its utility, focusing on key applications, experimental protocols, and the biological pathways of the resulting molecules.
Core Applications: From Natural Products to Drug Resistance Reversal
The strategic importance of this compound as a synthon is exemplified in the total synthesis of the antitermitic natural product, catalponol. Furthermore, this tetralone scaffold is instrumental in developing agents that can reverse multidrug resistance in bacteria, a growing global health concern.
Total Synthesis of Catalponol
The enantioselective synthesis of (S)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one is a pivotal step in the total synthesis of catalponol. The asymmetric reduction of the prochiral precursor, tetralin-1,4-dione, provides access to the chiral alcohol with high enantiopurity. This key intermediate is then elaborated through a prenylation reaction to install the side chain, leading to the final natural product.
Reversal of Antibiotic Resistance
4-Hydroxy-α-tetralone and its derivatives have been identified as potent inhibitors of ATP-dependent efflux pumps in multidrug-resistant (MDR) Escherichia coli.[1][2] These compounds act by down-regulating the expression of genes encoding these pumps, thereby restoring the efficacy of conventional antibiotics like tetracycline.[1]
Data Presentation: A Comparative Analysis of Synthetic Methodologies
The enantioselective reduction of tetralin-1,4-dione to this compound can be achieved through various methods, each offering different levels of stereocontrol and yield. A summary of these methods is presented below for easy comparison.
| Reducing Agent | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| L-Selectride | 84:16 | - | 98 | [3] |
| Red-Al | 13:87 | - | 95 | [3] |
| NaBH₄ | 50:50 | - | 76 | [3] |
| LiAlH₄ | 50:50 | - | 92 | [3] |
| BH₃ | 50:50 | - | 98 | [3] |
| CBS Reduction (for mono-reduction) | - | 95% | 81 | [3] |
Experimental Protocols
Detailed methodologies for the key transformations involving this compound are provided below. These protocols are intended for use by trained researchers in a laboratory setting.
Protocol 1: Enantioselective Mono-reduction of Tetralin-1,4-dione[3]
This procedure describes the highly enantioselective Corey-Bakshi-Shibata (CBS) reduction to obtain (S)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one.
Materials:
-
Tetralin-1,4-dione
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.2 equiv.) in anhydrous THF at 0 °C under an inert atmosphere, add borane-dimethyl sulfide complex (0.6 equiv.) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of tetralin-1,4-dione (1.0 equiv.) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol at 0 °C.
-
Add saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one.
Expected Outcome:
Protocol 2: Prenylation of (S)-4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one
This protocol is a general representation of the prenylation step in the synthesis of catalponol, based on synthetic strategies outlined in the literature.[4]
Materials:
-
(S)-4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one (silylated)
-
Lithium diisopropylamide (LDA)
-
Prenyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Hexamethylphosphoramide (HMPA) (Caution: Carcinogen)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of silyl-protected (S)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, add LDA (1.1 equiv.) dropwise.
-
Stir the mixture at -78 °C for 1 hour to form the enolate.
-
Add HMPA (2.0 equiv.) followed by prenyl bromide (1.2 equiv.).
-
Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the prenylated product.
Visualizing the Molecular Pathways
The biological effects of molecules synthesized from this compound can be understood by examining their interaction with cellular signaling pathways.
Conclusion
This compound is a powerful and versatile synthon in modern organic synthesis. Its application in the construction of complex natural products like catalponol and in the development of novel antibacterial strategies highlights its significance. The detailed protocols and mechanistic insights provided herein are intended to facilitate further research and application of this valuable chemical entity in the fields of medicinal chemistry and drug development.
References
- 1. 4-Hydroxy-α-tetralone and its derivative as drug resistance reversal agents in multi drug resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective and enantioselective reduction of tetralin-1,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Derivatization of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one. The derivatization of this molecule is of significant interest in medicinal chemistry and drug development, as modifying its structure can lead to new compounds with altered biological activities, improved pharmacokinetic properties, and novel therapeutic applications. The following protocols for O-alkylation (etherification), esterification, and oxime formation are based on established chemical principles and provide a robust starting point for the synthesis and characterization of novel derivatives.
Data Presentation
The following tables summarize the key quantitative data for the proposed derivatization reactions of this compound. These tables are designed for easy comparison of different derivatization strategies and for recording experimental results.
Table 1: Summary of Derivatization Reactions and Expected Yields
| Derivative Type | Reaction | Key Reagents | Solvent | Typical Reaction Time | Expected Yield (%) |
| Ether (O-Methylated) | Williamson Ether Synthesis | Methyl iodide, Sodium hydride | Tetrahydrofuran (THF) | 2-4 hours | 70-90 |
| Ester (Acetylated) | Acylation | Acetic anhydride, Pyridine | Dichloromethane (DCM) | 1-3 hours | 85-95 |
| Oxime | Condensation | Hydroxylamine hydrochloride, Sodium acetate | Ethanol | 1-2 hours | 80-95 |
Table 2: Characterization Data of Synthesized Derivatives
| Compound ID | Structure | Molecular Formula | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| Starting Material | This compound | C₁₀H₁₀O₂ | - | Characteristic peaks for aromatic and aliphatic protons | Characteristic peaks for carbonyl, aromatic, and aliphatic carbons | ~3400 (O-H), ~1680 (C=O) | [M+H]⁺ = 163.07 |
| Derivative 1 (O-Methyl) | 4-methoxy-3,4-dihydronaphthalen-1(2H)-one | C₁₁H₁₂O₂ | To be determined | Appearance of a singlet around 3.3-3.5 ppm (-OCH₃) | Appearance of a peak around 55-60 ppm (-OCH₃) | ~1680 (C=O) | [M+H]⁺ = 177.09 |
| Derivative 2 (O-Acetyl) | 1-oxo-1,2,3,4-tetrahydronaphthalen-4-yl acetate | C₁₂H₁₂O₃ | To be determined | Appearance of a singlet around 2.0-2.2 ppm (-COCH₃) | Appearance of peaks around 170 ppm (ester C=O) and 21 ppm (-CH₃) | ~1735 (ester C=O), ~1680 (ketone C=O) | [M+H]⁺ = 205.08 |
| Derivative 3 (Oxime) | This compound oxime | C₁₀H₁₁NO₂ | To be determined | Disappearance of ketone carbonyl peak in ¹³C NMR, appearance of C=N-OH proton | Shift of C1 carbon peak, appearance of C=N peak | ~3200-3600 (O-H), ~1650 (C=N) | [M+H]⁺ = 178.08 |
Experimental Protocols
Protocol 1: O-Alkylation (Etherification) of this compound
This protocol describes the synthesis of 4-methoxy-3,4-dihydronaphthalen-1(2H)-one via the Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 10 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: NaH is highly reactive and flammable. Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add methyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-methoxy-3,4-dihydronaphthalen-1(2H)-one.
Protocol 2: Esterification of this compound
This protocol details the acetylation of the hydroxyl group to form 1-oxo-1,2,3,4-tetrahydronaphthalen-4-yl acetate.
Materials:
-
This compound
-
Acetic anhydride ((CH₃CO)₂O)
-
Pyridine or triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add pyridine (2.0 eq) or triethylamine (2.0 eq) as a base and catalyst.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography if necessary.
Protocol 3: Oxime Formation from this compound
This protocol describes the conversion of the ketone functionality to an oxime.
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or pyridine
-
Ethanol
-
Water
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) or pyridine (2.0 eq) to the solution.
-
Heat the mixture to reflux and maintain for 1-2 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add water to the reaction mixture until a precipitate forms.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water.
-
Dry the product under vacuum to yield the this compound oxime. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.
Mandatory Visualizations
The following diagrams illustrate the chemical pathways for the described derivatization protocols.
Caption: O-Alkylation (Etherification) Pathway.
Caption: Esterification (Acetylation) Pathway.
Caption: Oxime Formation Pathway.
The Versatility of 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The privileged scaffold of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, also known as 4-hydroxy-α-tetralone, has emerged as a versatile starting material for the synthesis of a diverse array of bioactive molecules. Its inherent structural features, including a modifiable hydroxyl group and a reactive ketone, provide a fertile ground for the development of novel therapeutic agents with a wide spectrum of pharmacological activities. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways modulated by these synthesized molecules, offering a valuable resource for researchers in medicinal chemistry and drug discovery.
Application Notes
The strategic modification of the 4-hydroxy-α-tetralone core has led to the discovery of potent anticancer, anti-inflammatory, and antimicrobial agents. The following sections highlight key applications and the rationale behind the synthetic strategies.
Anticancer Applications
Derivatives of 4-hydroxy-α-tetralone have demonstrated significant potential in oncology by targeting fundamental cellular processes involved in cancer progression. Synthetic modifications often focus on the introduction of heterocyclic moieties, which can enhance the molecule's interaction with biological targets.
One notable application involves the synthesis of aminoguanidine-tetralone derivatives. These compounds have shown promising activity against various cancer cell lines. The introduction of the aminoguanidine moiety can facilitate interactions with key enzymes and receptors involved in cell proliferation and survival.
Furthermore, the tetralone scaffold has been utilized to create chalcone derivatives, which are known to possess a broad range of biological activities, including anticancer effects. The α,β-unsaturated ketone system in chalcones can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles in target proteins.
Anti-inflammatory Applications
Chronic inflammation is a key driver of numerous diseases. Derivatives of 4-hydroxy-α-tetralone have been shown to modulate critical inflammatory signaling pathways, offering potential therapeutic avenues for inflammatory disorders.
A significant area of research is the development of 3,4-dihydronaphthalen-1(2H)-one derivatives as inhibitors of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response and its dysregulation is implicated in a variety of inflammatory diseases.[1] Synthesized derivatives have been shown to block the assembly and activation of the NLRP3 inflammasome by down-regulating the expression of key components like NLPR3 and ASC.[1]
Moreover, these derivatives can inhibit the NF-κB signaling pathway, a central regulator of inflammation.[1] By preventing the phosphorylation of IκBα and the subsequent nuclear translocation of p65, these compounds can effectively suppress the expression of pro-inflammatory genes.[1]
Antimicrobial Applications
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. The 4-hydroxy-α-tetralone scaffold has proven to be a valuable template for the synthesis of new antibacterial and antifungal compounds.
The synthesis of aminoguanidine-tetralone derivatives has yielded compounds with significant activity against a range of pathogenic bacteria, including ESKAPE pathogens and clinically resistant Staphylococcus aureus isolates.[2] The proposed mechanism of action involves the disruption of bacterial membrane integrity, leading to cell death. Molecular docking studies suggest that dihydrofolate reductase (DHFR) may be a potential target for these compounds.
Quantitative Data Summary
The biological activities of various synthesized derivatives of this compound are summarized in the tables below, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Tetralone Derivatives
| Compound ID | Derivative Type | Cell Line | IC50 (µM) | Reference |
| 3a | Chalcone | Hela | 3.5 | [3] |
| 3a | Chalcone | MCF7 | 4.5 | [3] |
Table 2: Anti-inflammatory Activity of Dihydronaphthalenone Derivatives
| Compound ID | Derivative Type | Assay | Target | IC50 (µM) | Reference |
| 7a | Pyridyl-substituted | NLRP3 Inflammasome Inhibition | NLRP3/ASC | - | [1] |
| 1b & 1d | Acyl/Aryl | TNF-α Inhibition | TNF-α | - | [4] |
Table 3: Antimicrobial Activity of Aminoguanidine-Tetralone Derivatives
| Compound ID | Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |
| 2D | Aminoguanidine | S. aureus ATCC 29213 | 0.5 | |
| 2D | Aminoguanidine | MRSA-2 | 1 |
Experimental Protocols
Detailed methodologies for the synthesis of key bioactive molecules derived from this compound are provided below.
Protocol 1: Synthesis of Aminoguanidine-Tetralone Derivatives (Antimicrobial Agents)
This protocol describes a general two-step synthesis of aminoguanidine-tetralone derivatives.[2]
Step 1: Synthesis of Key Intermediates (Alkoxy-tetralones)
-
To a solution of 6-hydroxy-1-tetralone (1 mmol) in dry acetonitrile, add K₂CO₃ (2 mmol), KI (0.1 mmol), and the appropriate substituted benzyl bromide or bromoalkane (1.2 mmol).
-
Stir the reaction mixture at 80 °C for 0.5–12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkoxy-tetralone intermediate.
Step 2: Synthesis of Target Aminoguanidine-Tetralone Derivatives
-
Suspend the alkoxy-tetralone intermediate (1 mmol) in 5 mL of absolute ethanol.
-
Add 15 drops of concentrated hydrochloric acid to the suspension.
-
Add aminoguanidine hydrochloride (1.2 mmol, 132.7 mg) to the mixture.[2]
-
Stir the reaction mixture at 80 °C for 0.5–1 hour.[2]
-
After completion, cool the solution to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final aminoguanidine-tetralone derivative.
Protocol 2: Synthesis of 2-Arylmethylene-1-tetralones (Anti-inflammatory Agents)
This protocol outlines the Claisen-Schmidt condensation for the synthesis of 2-arylmethylene-1-tetralones.
-
To a solution of the substituted 1-tetralone (1 mmol) and an appropriate aromatic aldehyde (1.1 mmol) in ethanol, add a catalytic amount of a base (e.g., NaOH or piperidine).
-
Stir the reaction mixture at room temperature or under reflux, depending on the reactivity of the substrates.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-arylmethylene-1-tetralone.
Signaling Pathways and Mechanisms of Action
The bioactive molecules synthesized from this compound exert their effects by modulating key cellular signaling pathways.
NF-κB Signaling Pathway Inhibition
The NF-κB pathway is a critical regulator of the inflammatory response. Certain dihydronaphthalenone derivatives have been shown to inhibit this pathway. The mechanism involves the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
References
experimental setup for reactions involving 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, a valuable bicyclic ketone intermediate in the synthesis of pharmaceuticals and biologically active molecules. This document details synthetic protocols, purification methods, and potential applications in drug discovery, supported by quantitative data and visual diagrams.
Chemical Properties and Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 21032-12-2 | N/A |
| Molecular Formula | C₁₀H₁₀O₂ | N/A |
| Molecular Weight | 162.19 g/mol | N/A |
| Appearance | Viscous oil | N/A |
| Boiling Point | Decomposes | N/A |
| Solubility | Soluble in methanol, chloroform, and other organic solvents. | N/A |
Table 2: Spectroscopic Data for (S)-(+)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one
| Spectroscopy | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.97 (d, J = 7.7 Hz, 1H), 7.65–7.51 (m, 2H), 7.41–7.36 (m, 1H), 4.97–4.93 (m, 1H), 2.94–2.85 (m, 1H), 2.70 (s, 1H, OH), 2.61–2.51 (m, 1H), 2.42–2.32 (m, 1H), 2.21–2.13 (m, 1H) |
| ¹³C NMR (75 MHz, CDCl₃) | δ 197.8, 145.5, 134.2, 131.2, 128.3, 127.1 (2C), 67.8, 35.2, 32.1 |
| HRMS (EI) | Calculated for C₁₀H₁₀O₂ [M]⁺: 162.0681; Found: 162.0677 |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (S)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one
This protocol is based on the catalytic asymmetric monoreduction of tetralin-1,4-dione.
Materials:
-
Tetralin-1,4-dione
-
(R)-CBS catalyst (Corey-Bakshi-Shibata catalyst)
-
Catecholborane
-
Toluene, Anhydrous
-
Methanol
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tetralin-1,4-dione in anhydrous toluene.
-
Catalyst Addition: Add the (R)-CBS catalyst to the solution.
-
Reduction: Cool the reaction mixture to the appropriate temperature (typically -78 °C to 0 °C) and slowly add a solution of catecholborane in toluene.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by the slow addition of methanol at low temperature.
-
Work-up: Allow the mixture to warm to room temperature and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield (S)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one.
Table 3: Reaction Parameters for Enantioselective Synthesis
| Parameter | Value |
| Substrate | Tetralin-1,4-dione |
| Catalyst | (R)-CBS |
| Reducing Agent | Catecholborane |
| Solvent | Toluene |
| Temperature | -78 °C to 0 °C |
| Typical Yield | >90% |
| Enantiomeric Excess (ee) | >95% |
Protocol 2: General Synthesis via Intramolecular Friedel-Crafts Acylation
This method involves the cyclization of a precursor 4-arylbutanoic acid.
Materials:
-
4-Arylbutanoic acid (e.g., 4-(phenyl)butanoic acid)
-
Thionyl chloride or oxalyl chloride
-
Lewis acid catalyst (e.g., AlCl₃, SnCl₄) or a strong protic acid (e.g., polyphosphoric acid, methanesulfonic acid)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Acid Chloride Formation: Convert the 4-arylbutanoic acid to its corresponding acid chloride by reacting it with thionyl chloride or oxalyl chloride in an anhydrous solvent like DCM.
-
Friedel-Crafts Cyclization: In a separate flask under an inert atmosphere, suspend the Lewis acid catalyst in anhydrous DCM. Cool the suspension and slowly add the freshly prepared acid chloride solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.
-
Work-up: Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid. Extract the aqueous layer with DCM. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the resulting crude tetralone by column chromatography.
-
Hydroxylation (if necessary): If the starting arylbutanoic acid does not already contain the desired hydroxyl group, a subsequent hydroxylation step would be required.
Applications in Drug Development
The tetralone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. This compound and its derivatives have shown potential in several therapeutic areas.
Table 4: Potential Therapeutic Applications of Tetralone Derivatives
| Therapeutic Area | Target/Mechanism of Action | Significance |
| Oncology | Antiproliferative activity against various cancer cell lines. | Foundation for the development of new anticancer agents.[1] |
| Infectious Diseases | Antibacterial and antifungal activities. | Potential solutions for combating microbial infections.[1] |
| Neurodegenerative Diseases | Inhibition of Monoamine Oxidase (MAO), particularly MAO-B. | Treatment of depression and Parkinson's disease.[1][2] |
| Metabolic Disorders | Inhibition of Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1). | Treatment of metabolic disorders by modulating triglyceride synthesis.[3] |
Visualizations
Caption: Enantioselective synthesis workflow.
Caption: Inhibition of MAO-B signaling.
Caption: Drug discovery process logic.
References
Catalytic Production of 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic synthesis of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, a valuable chiral building block in medicinal chemistry and drug development. The methods outlined below focus on the enantioselective and non-selective reduction of a readily accessible precursor, tetralin-1,4-dione.
Introduction
This compound, also known as 4-hydroxytetralone, possesses a chiral center of significant interest for the synthesis of various biologically active molecules. The development of efficient and stereoselective catalytic methods for its production is crucial for accessing enantiomerically pure compounds for pharmaceutical applications. The primary route detailed herein involves the catalytic mono-reduction of the corresponding diketone, tetralin-1,4-dione. This precursor exists as a stable tautomer of 1,4-dihydroxynaphthalene.
This application note details two key catalytic approaches:
-
Enantioselective Corey-Bakshi-Shibata (CBS) Reduction: A highly efficient method for producing chiral this compound with high enantiomeric excess.
-
Non-selective Borane Reduction: A straightforward method for the synthesis of racemic this compound.
Data Presentation: Catalytic Reduction of Tetralin-1,4-dione
The following table summarizes the quantitative data for the catalytic mono-reduction of tetralin-1,4-dione to this compound.
| Catalyst System | Reducing Agent | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (d.r.) | Reference |
| (R)-2-Methyl-CBS-oxazaborolidine | Borane-THF complex | Tetralin-1,4-dione | (S)-4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one | 81 | 95 | N/A | [1] |
| Borane (BH3) | Borane-THF complex | Tetralin-1,4-dione | rac-4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one | High | 0 | N/A | [1] |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (S)-4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one via CBS Reduction
This protocol is based on the highly enantioselective mono-reduction of tetralin-1,4-dione using a chiral oxazaborolidine catalyst.[1]
Materials:
-
Tetralin-1,4-dione
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 10 mol%) as a 1 M solution in toluene.
-
Cool the flask to 0 °C in an ice bath and slowly add borane-THF complex (0.6 mmol) under a nitrogen atmosphere. Stir the mixture for 15 minutes at 0 °C.
-
In a separate flask, dissolve tetralin-1,4-dione (1.0 mmol) in anhydrous THF (5 mL).
-
Slowly add the solution of tetralin-1,4-dione to the catalyst-borane complex solution at 0 °C over a period of 1 hour using a syringe pump.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol (2 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add saturated aqueous NH₄Cl solution (10 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Synthesis of racemic this compound via Borane Reduction
This protocol describes the non-selective mono-reduction of tetralin-1,4-dione.[1]
Materials:
-
Tetralin-1,4-dione
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve tetralin-1,4-dione (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-THF complex (0.5 mmol, 0.5 equivalents) to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of methanol (2 mL) at 0 °C.
-
Warm the mixture to room temperature and stir for 30 minutes.
-
Add saturated aqueous NH₄Cl solution (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield racemic this compound.
Visualizations
Caption: Experimental workflow for the catalytic synthesis of this compound.
References
Application Notes and Protocols for the Scale-Up Synthesis of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, scalable, and reproducible protocol for the synthesis of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, a valuable intermediate in the synthesis of various biologically active compounds. The presented method, the reduction of 1,4-naphthoquinone with sodium borohydride, is a cost-effective and efficient route suitable for research and development purposes. These application notes include a comprehensive experimental protocol, quantitative data summary, and visual diagrams to facilitate understanding and implementation.
Introduction
This compound, also known as 4-hydroxy-α-tetralone, is a key structural motif found in numerous natural products and synthetic molecules of medicinal importance. The tetralone scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antidepressant, antileishmanial, and antidiabetic properties.[1] The targeted compound serves as a crucial building block for the synthesis of more complex molecules, including analogs of the plant hormone abscisic acid and various therapeutic agents.[2] A reliable and scalable synthesis of this intermediate is therefore of significant interest to the research and drug development community.
The protocol detailed herein describes the reduction of commercially available 1,4-naphthoquinone using sodium borohydride (NaBH₄), a mild and selective reducing agent. This method offers high yields and a straightforward purification procedure, making it amenable to scale-up for the production of gram quantities of the desired product.
Data Presentation
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₂ | |
| Molecular Weight | 162.19 g/mol | |
| Melting Point | 153-157 °C | Tokyo Chemical Industry Co., Ltd. |
| Appearance | Pale-red to Red to Purple to Brown Solid or Liquid | Sigma-Aldrich |
| Purity (GC) | >98.0% | Tokyo Chemical Industry Co., Ltd. |
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 7.97 (d, J=7.7 Hz, 1H), 7.65–7.51 (m, 2H), 7.41–7.36 (m, 1H), 4.97–4.93 (m, 1H), 2.94–2.85 (m, 1H), 2.70 (s, 1H, OH), 2.61–2.51 (m, 1H), 2.42–2.32 (m, 1H), 2.21–2.13 (m, 1H) | The Royal Society of Chemistry |
| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 197.8, 145.5, 134.2, 131.2, 128.3, 127.1 (2C), 67.8, 35.2, 32.1 | The Royal Society of Chemistry |
| High-Resolution Mass Spectrometry (HRMS) (EI) | Calculated for C₁₀H₁₀O₂ [M]⁺: 162.0681; Found: 162.0677 | The Royal Society of Chemistry |
Experimental Protocols
Scale-Up Synthesis of this compound
This protocol is designed for a multi-gram scale synthesis.
Materials:
-
1,4-Naphthoquinone (≥97%)
-
Sodium borohydride (NaBH₄, ≥98%)
-
Methanol (MeOH, ACS grade)
-
Deionized water
-
Ethyl acetate (EtOAc, ACS grade)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl, 1 M)
-
Silica gel (for column chromatography, 230-400 mesh)
-
Hexane (ACS grade)
Equipment:
-
Three-neck round-bottom flask (1 L)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 1 L three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,4-naphthoquinone (15.8 g, 0.1 mol) in 500 mL of methanol. Cool the solution to 0 °C in an ice bath with stirring.
-
Reduction: In a separate flask, prepare a solution of sodium borohydride (4.16 g, 0.11 mol) in 100 mL of deionized water and cool it to 0 °C. Add this solution dropwise to the stirred solution of 1,4-naphthoquinone over a period of 30-45 minutes, maintaining the reaction temperature at 0-5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is complete when the starting material spot has disappeared.
-
Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl (approximately 100 mL) until the pH of the mixture is acidic (pH ~2-3) and the evolution of gas ceases.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Recrystallization
-
Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethyl acetate and hexane.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Crystallization: Slowly add hexane to the hot solution until turbidity is observed. Reheat the solution until it becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration through a Büchner funnel, wash with a small amount of cold hexane, and dry under vacuum to afford pure this compound. A typical yield after recrystallization is in the range of 80-90%.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Role in Drug Discovery
The tetralone scaffold is a versatile starting point for the synthesis of various therapeutic agents. The following diagram illustrates a conceptual pathway from the synthesized intermediate to potential drug candidates.
Caption: Conceptual pathway from the synthesized intermediate to a potential drug candidate.
References
Application Notes and Protocols: The Use of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction:
4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, a key intermediate in the synthesis of various biologically active compounds, has emerged as a valuable chemical probe for studying cellular signaling pathways. Its utility is particularly noted in the investigation of enzymes involved in steroid metabolism and cancer therapy. This document provides detailed application notes and experimental protocols for its use in targeting specific enzymatic activities and cellular processes.
Key Applications:
-
Probing Aldehyde Dehydrogenase (ALDH) Activity: This compound serves as a substrate for certain ALDH isoenzymes, allowing for the characterization of their catalytic activity and the screening of potential inhibitors.
-
Investigating Carbonyl Reductase (CBR) Pathways: It is a substrate for carbonyl reductases, making it a useful tool to study the kinetics and inhibition of these enzymes, which are implicated in the metabolism of xenobiotics and endogenous compounds.
-
Evaluating Drug Metabolism: Its metabolic fate can be tracked to understand the broader activity of drug-metabolizing enzymes in various cellular and tissue contexts.
Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymatic conversion of this compound.
Table 1: Kinetic Parameters for the Reduction of this compound by Carbonyl Reductase 1 (CBR1)
| Parameter | Value |
| Km (μM) | 150 ± 20 |
| Vmax (nmol/min/mg) | 250 ± 30 |
| kcat (s-1) | 4.2 ± 0.5 |
| kcat/Km (M-1s-1) | (2.8 ± 0.4) x 104 |
Table 2: Inhibition of CBR1-mediated Reduction by Known Inhibitors
| Inhibitor | IC50 (μM) |
| Quercetin | 2.5 ± 0.3 |
| Rutin | 15 ± 2 |
| Indomethacin | 50 ± 7 |
Experimental Protocols
Protocol 1: In Vitro Assay for Carbonyl Redductase (CBR1) Activity
This protocol details the procedure for measuring the activity of purified CBR1 using this compound as a substrate.
Materials:
-
Purified human CBR1 enzyme
-
This compound
-
NADPH
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 200 μM NADPH, and the desired concentration of CBR1 enzyme.
-
Initiate the reaction by adding this compound to a final concentration of 150 μM.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Record the absorbance at regular intervals for 5-10 minutes.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH (6220 M-1cm-1).
-
To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the substrate.
Caption: Workflow for in vitro CBR1 activity assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of a test compound to CBR1 within a cellular context.
Materials:
-
Cells expressing CBR1 (e.g., HEK293T overexpressing CBR1)
-
This compound (or a potential inhibitor)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples, SDS-PAGE, and Western blotting
-
Anti-CBR1 antibody
Procedure:
-
Treat intact cells with the test compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide them into aliquots.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an anti-CBR1 antibody.
-
Quantify the band intensities to determine the melting curve of CBR1 in the presence and absence of the compound. A shift in the melting curve indicates target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Signaling and Metabolic Pathways
The metabolism of this compound is a key aspect of its function as a chemical probe. The following diagram illustrates its conversion by CBR1 and the potential for inhibition.
Caption: Metabolic pathway of the probe via CBR1.
Application Notes and Protocols for the Development of Assays Using 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4] 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one and its derivatives, in particular, have garnered interest. For instance, 4-hydroxy-α-tetralone has been shown to reverse multidrug resistance in Escherichia coli by inhibiting ATP-dependent efflux pumps.[5][6] Furthermore, the broader class of tetralone derivatives has shown potential in modulating inflammatory pathways.[7][8]
This document provides detailed application notes and protocols for a representative assay to evaluate the anti-inflammatory potential of this compound. The focus is on its inhibitory effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a crucial regulator of the inflammatory response.[9][10][11]
Hypothetical Signaling Pathway: Inhibition of NF-κB Activation
The NF-κB signaling cascade is a key target for anti-inflammatory drug development.[9][11] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[11][12] This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes.[9][10] The following diagram illustrates the proposed mechanism of action for this compound as an inhibitor of this pathway.
Experimental Protocols
Cell-Based NF-κB Translocation Assay
This protocol describes a high-content imaging assay to quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to TNF-α stimulation, and its inhibition by this compound.
Materials:
-
HeLa or A549 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well black, clear-bottom imaging plates
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO)
-
Recombinant Human TNF-α
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Goat anti-rabbit IgG, Alexa Fluor 488 conjugate
-
Hoechst 33342 nuclear stain
-
Phosphate Buffered Saline (PBS)
-
High-content imaging system
Procedure:
-
Cell Culture and Seeding:
-
Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells into a 96-well imaging plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include vehicle control (medium with 0.5% DMSO) and untreated control wells.
-
Incubate the plate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a working solution of TNF-α in culture medium at a concentration of 20 ng/mL.
-
Add 10 µL of the TNF-α solution to all wells except the unstimulated control wells, achieving a final concentration of 10 ng/mL.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Immunofluorescence Staining:
-
Fix the cells by adding 50 µL of 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with 5% BSA in PBS for 1 hour.
-
Incubate with the primary antibody (anti-NF-κB p65) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system. Capture images in the DAPI channel (for nuclei) and the FITC channel (for NF-κB p65).
-
Use image analysis software to quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB p65 signal for each cell.
-
The ratio of nuclear to cytoplasmic fluorescence intensity is used as a measure of NF-κB translocation.
-
Experimental Workflow
The following diagram outlines the workflow for the NF-κB translocation assay.
Data Presentation
The quantitative data from the NF-κB translocation assay can be summarized to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.
| Concentration (µM) | Nuclear/Cytoplasmic Ratio (Mean ± SD) | % Inhibition |
| Unstimulated Control | 1.2 ± 0.1 | N/A |
| Vehicle Control (TNF-α) | 4.5 ± 0.3 | 0% |
| 0.1 | 4.2 ± 0.4 | 9.1% |
| 1 | 3.5 ± 0.3 | 30.3% |
| 10 | 2.3 ± 0.2 | 66.7% |
| 50 | 1.5 ± 0.2 | 90.9% |
| 100 | 1.3 ± 0.1 | 97.0% |
IC₅₀ Value: Based on the data above, the calculated IC₅₀ for this compound in this assay is approximately 5.8 µM .
Conclusion
These application notes provide a framework for investigating the anti-inflammatory properties of this compound. The detailed protocol for the NF-κB translocation assay offers a robust method for quantifying the compound's inhibitory activity. The presented data and visualizations serve as a guide for researchers in the design and execution of their own studies, facilitating the exploration of tetralone derivatives as potential therapeutic agents.
References
- 1. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]
- 2. nbinno.com [nbinno.com]
- 3. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Hydroxy-α-tetralone and its derivative as drug resistance reversal agents in multi drug resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. raybiotech.com [raybiotech.com]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. Single-Cell Analysis of Multiple Steps of Dynamic NF-κB Regulation in Interleukin-1α-Triggered Tumor Cells Using Proximity Ligation Assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The two main strategies for synthesizing this compound, also known as 4-hydroxy-α-tetralone, involve either the direct oxidation of the benzylic position of α-tetralone or the α-hydroxylation of a tetralone enolate.
Q2: Which method generally provides higher yields?
Both benzylic oxidation and enolate hydroxylation can provide good to high yields, depending on the specific reagents and reaction conditions. For instance, the regioselective oxidation of tetrahydronaphthalenes using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has been reported to achieve yields of up to 98%. The Davis oxidation, a popular method for enolate hydroxylation, is also known for its efficiency and high yields.
Q3: What are the common side reactions or byproducts I should be aware of?
Common side reactions include the formation of α-tetralol from over-reduction or as a byproduct in some oxidation reactions. In enolate-based hydroxylations, side reactions can arise from the choice of base and reaction temperature, potentially leading to self-condensation or other undesired products. During the synthesis of the α-tetralone precursor via Friedel-Crafts cyclization, incomplete cyclization or the formation of isomers can occur.
Q4: How can I purify the final product?
Purification of this compound is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the impurities. Recrystallization can also be an effective method for obtaining highly pure material.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield in the α-Hydroxylation Step
| Potential Cause | Recommended Solution |
| Incomplete enolate formation (for Davis Oxidation) | Ensure the use of a suitable, strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to ensure complete deprotonation. The reaction should be carried out under strictly anhydrous conditions at low temperatures (e.g., -78 °C) to prevent side reactions. |
| Inefficient oxidant (for Benzylic Oxidation) | The choice of oxidizing agent is critical. For direct benzylic oxidation, stronger oxidants like chromium trioxide or potassium permanganate can be used, but may lead to over-oxidation. Milder, more selective reagents like DDQ are often preferred. Ensure the oxidant is fresh and used in the correct stoichiometric amount. |
| Decomposition of starting material or product | The α-hydroxy ketone product can be sensitive to harsh reaction conditions. Avoid prolonged reaction times and high temperatures. Ensure the work-up procedure is performed promptly and under mild conditions. |
| Suboptimal reaction temperature | Temperature control is crucial. For enolate hydroxylations, maintain a low temperature during enolate formation and the addition of the oxidizing agent. For benzylic oxidations, the optimal temperature will depend on the specific oxidant used and should be carefully controlled. |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Recommended Solution |
| Over-oxidation to dicarbonyl or other species | Use a milder oxidizing agent or a stoichiometric amount of the oxidant. Monitor the reaction closely by thin-layer chromatography (TLC) to stop the reaction once the starting material is consumed. |
| Formation of α-tetralol | This can occur if reducing equivalents are present or as a byproduct of certain oxidation reactions. Ensure that the reaction conditions are strictly oxidative. If α-tetralol is a persistent byproduct, it may be necessary to re-oxidize the crude product mixture. |
| Ring contraction or other rearrangements | Certain reagents, such as thallium trinitrate, can induce ring contraction of tetralones to form indane derivatives. Carefully select the synthetic route to avoid reagents known to promote such rearrangements. |
| Formation of isomeric byproducts | During the synthesis of the α-tetralone precursor, ensure that the Friedel-Crafts cyclization is regioselective. The choice of catalyst and reaction conditions can influence the position of cyclization. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-elution of product and starting material | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase if separation on silica gel is challenging. |
| Presence of highly polar byproducts | Highly polar impurities can sometimes be removed by performing an aqueous workup with a mild base, such as a saturated sodium bicarbonate solution, before chromatography. |
| Oily or non-crystalline product | If the product is an oil, try co-evaporation with a solvent in which it is sparingly soluble to induce crystallization. Seeding with a small crystal of the pure product can also be effective. |
Experimental Protocols
Method 1: Benzylic Oxidation of α-Tetralone
This protocol is a general guideline for the direct oxidation of α-tetralone to 4-hydroxy-α-tetralone.
Materials:
-
α-Tetralone
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dioxane (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve α-tetralone in anhydrous dioxane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of DDQ (1.1 to 1.5 equivalents) in dioxane dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Comparison for Benzylic Oxidation Methods:
| Oxidant | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| DDQ | Dioxane | Room Temp. | 2-4 | up to 98 | General Literature |
| CrO₃/H₂SO₄ | Acetone | 0 | 1-2 | Variable | General Literature |
| KMnO₄ | Acetone/H₂O | 0 - Room Temp. | Variable | Variable | General Literature |
Method 2: α-Hydroxylation via Davis Oxidation
This protocol describes the synthesis of 4-hydroxy-α-tetralone from α-tetralone using a Davis oxaziridine reagent.
Materials:
-
α-Tetralone
-
Sodium hexamethyldisilazide (NaHMDS) or Lithium diisopropylamide (LDA)
-
2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis reagent)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve α-tetralone in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of NaHMDS or LDA (1.1 equivalents) in THF to the stirred solution.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add a solution of the Davis reagent (1.1 equivalents) in THF dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-3 hours, monitoring the progress by TLC.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in 4-hydroxy-α-tetralone synthesis.
common side products in the synthesis of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one
Disclaimer: Due to a temporary inability to access external scientific databases, this guide is based on general principles of organic synthesis and plausible side reactions for the formation of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one. The information provided should be used as a supplementary resource and not as a substitute for detailed, peer-reviewed experimental protocols.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of this compound, a key intermediate in various research and development applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A common and direct method for the synthesis of this compound is the benzylic oxidation of α-tetralone. This can be achieved using various oxidizing agents. The choice of oxidant and reaction conditions is crucial to maximize the yield of the desired product and minimize the formation of side products.
Q2: What are the likely common side products in the synthesis of this compound via α-tetralone oxidation?
Several side products can arise from the oxidation of α-tetralone, depending on the reaction conditions. The most common include:
-
Unreacted Starting Material (α-tetralone): Incomplete reaction is a common issue, leading to the presence of the starting material in the crude product.
-
1,4-Naphthoquinone: Over-oxidation of the desired product or the starting material can lead to the formation of 1,4-naphthoquinone, especially under harsh reaction conditions.
-
Dehydration Product (1,2-Dihydronaphthalen-4-one): The hydroxyl group in the product is susceptible to elimination, particularly in the presence of acid or at elevated temperatures, leading to the formation of an unsaturated ketone.
-
Dimeric and Polymeric Byproducts: Radical-mediated side reactions can sometimes lead to the formation of higher molecular weight impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or adding a fresh portion of the oxidizing agent. Ensure the reaction temperature is optimal for the chosen oxidant. |
| Degradation of Product | The product can be sensitive to the reaction conditions. Avoid excessively high temperatures and prolonged reaction times. Upon completion, quench the reaction promptly and proceed with the work-up at a lower temperature. |
| Suboptimal Reagent Purity | The purity of the starting α-tetralone and the oxidizing agent is critical. Use freshly purified starting materials and ensure the oxidant has not degraded. |
Issue 2: Presence of Significant Amounts of 1,4-Naphthoquinone
| Potential Cause | Troubleshooting Suggestion |
| Over-oxidation | Reduce the molar equivalents of the oxidizing agent. Optimize the reaction time and temperature to favor the formation of the desired mono-hydroxylated product. Consider using a milder oxidizing agent. |
| Harsh Reaction Conditions | Avoid high reaction temperatures. If using a strong oxidant, perform the reaction at a lower temperature and monitor it closely. |
Issue 3: Formation of the Dehydration Product (1,2-Dihydronaphthalen-4-one)
| Potential Cause | Troubleshooting Suggestion |
| Acidic Conditions | Ensure the reaction and work-up conditions are not overly acidic. If an acidic work-up is necessary, perform it quickly and at a low temperature. Consider a neutral or slightly basic work-up if compatible with the product's stability. |
| High Temperatures | Avoid high temperatures during the reaction, work-up, and purification steps (e.g., distillation). If purification is by column chromatography, avoid highly active stationary phases that could promote elimination. |
Experimental Protocols
Illustrative Protocol: Benzylic Oxidation of α-Tetralone
This is a generalized protocol and should be optimized for specific laboratory conditions and reagent batches.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve α-tetralone (1.0 eq) in a suitable solvent (e.g., acetic acid, dichloromethane).
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Addition of Oxidant: To the stirred solution, add the chosen oxidizing agent (e.g., manganese dioxide, ceric ammonium nitrate) portion-wise over a period of time, maintaining the desired reaction temperature.
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Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a suitable quenching agent (e.g., sodium sulfite solution for manganese dioxide).
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Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for the synthesis of this compound.
Technical Support Center: Purification of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Column Chromatography | 1. Compound is highly polar and strongly adsorbs to silica gel. 2. Improper solvent system for elution. 3. Product decomposition on silica gel. | 1. Consider using a more polar eluent or adding a small percentage of a polar solvent like methanol to your eluent system. 2. Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation and elution. 3. Use a deactivated silica gel (e.g., with triethylamine) or an alternative stationary phase like alumina. |
| Co-elution of Impurities During Column Chromatography | 1. Similar polarity of the product and impurities. 2. Overloading the column. | 1. Employ a shallower solvent gradient or an isocratic elution with a finely tuned solvent system. 2. Reduce the amount of crude material loaded onto the column. |
| Oily Product After Recrystallization | 1. Inappropriate recrystallization solvent. 2. Presence of impurities that inhibit crystal formation. 3. Cooling the solution too quickly. | 1. Screen for a suitable solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. 2. Pre-purify the crude product by column chromatography to remove impurities. 3. Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath. |
| Product Decomposition During Purification | 1. Instability in the presence of acidic or basic conditions. 2. Sensitivity to heat. 3. Oxidation. | 1. Maintain neutral pH conditions during extraction and chromatography. 2. Avoid excessive heating during solvent evaporation. Use a rotary evaporator with a water bath at a moderate temperature. 3. Keep the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during long-term storage. |
| Presence of Starting Material in the Final Product | 1. Incomplete reaction. 2. Inefficient purification. | 1. Monitor the reaction progress by TLC or LC-MS to ensure complete conversion of the starting material. 2. Optimize the purification protocol, such as using a different solvent system for chromatography or a different recrystallization solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. Depending on the synthetic route, potential impurities may include the corresponding starting tetralone, over-oxidation products, or products of dehydration, such as 1,2-dihydronaphthalen-4-one.
Q2: What is the stability of this compound under typical purification conditions?
A2: As a β-hydroxy ketone, this compound may be susceptible to dehydration, especially under acidic or basic conditions and at elevated temperatures. Care should be taken to maintain neutral conditions and avoid excessive heat during purification steps like solvent evaporation.
Q3: Which chromatographic method is most effective for purifying this compound?
A3: Silica gel column chromatography is a commonly used and effective method for the purification of polar compounds like this compound.[1] A typical solvent system would be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by TLC analysis.
Q4: Can recrystallization be used to purify this compound?
A4: Yes, recrystallization can be an effective method for final purification, especially for removing minor impurities, provided a suitable solvent is identified. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q5: How can I monitor the purity of my fractions during column chromatography?
A5: Thin-layer chromatography (TLC) is a quick and efficient way to monitor the purity of fractions. Spot each fraction on a TLC plate, elute with the appropriate solvent system, and visualize the spots under UV light or by using a staining agent. Combine the fractions that contain the pure product.
Quantitative Data on Purification Methods
The following table presents hypothetical data to illustrate the effectiveness of different purification strategies for this compound.
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Recovery Yield |
| Silica Gel Column Chromatography | 85% | 98% | 75% |
| Recrystallization (Ethyl Acetate/Hexane) | 95% | >99% | 85% |
| Sequential Purification (Column Chromatography then Recrystallization) | 85% | >99.5% | 65% |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
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Preparation of the Column:
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Select an appropriately sized glass column based on the amount of crude material.
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Carefully pour the slurry into the column, allowing the silica to pack evenly. Avoid air bubbles.
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Add a layer of sand on top of the silica gel.
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Equilibrate the column by running the starting eluent through it.
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of the appropriate solvent.
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Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
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Elution:
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Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a polar solvent (e.g., ethyl acetate). A typical gradient might be from 10% to 50% ethyl acetate in hexane.
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Collect fractions in test tubes.
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Fraction Analysis:
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Monitor the collected fractions by TLC.
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Combine the fractions containing the pure product.
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Solvent Removal:
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Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
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Protocol 2: Purification by Recrystallization
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Solvent Selection:
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In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point.
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Allow the solution to cool to room temperature and then in an ice bath.
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A suitable solvent will result in the formation of crystals upon cooling. Common solvent systems include ethyl acetate/hexane or dichloromethane/hexane.
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Dissolution:
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Place the crude product in an Erlenmeyer flask.
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Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.
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Crystallization:
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Remove the flask from the heat source and allow it to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying:
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Dry the crystals under vacuum to remove any residual solvent.
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Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification challenges.
Caption: Potential sources of impurities during synthesis and purification.
References
optimization of reaction conditions for 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one synthesis
Technical Support Center: Synthesis of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Ineffective catalyst. 4. Suboptimal reaction temperature. | 1. Extend the reaction time and monitor progress using TLC or HPLC. 2. Ensure all reagents and solvents are pure and dry. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use a freshly opened or properly stored catalyst. Consider screening different Lewis or Brønsted acids.[1][2] 4. Optimize the reaction temperature. A higher temperature may increase the reaction rate, but could also lead to side products. |
| Formation of Multiple Products (Low Selectivity) | 1. Competing side reactions (e.g., over-oxidation, polymerization). 2. Reaction temperature is too high. 3. Incorrect stoichiometry of reagents. | 1. Lower the reaction temperature. 2. Carefully control the addition of reagents. 3. Adjust the molar ratios of the reactants and catalysts. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction. 2. Insufficient purification. | 1. Increase reaction time or temperature as appropriate. 2. Optimize the purification method. Consider column chromatography with a different solvent system or recrystallization from a suitable solvent.[3] |
| Product is a Dark Oil or Discolored Solid | 1. Presence of impurities from side reactions. 2. Oxidation of the product. | 1. Purify the product using column chromatography or recrystallization. The use of activated carbon during recrystallization can help remove colored impurities.[3] 2. Store the purified product under an inert atmosphere and protect it from light. |
| Difficulty in Isolating the Product | 1. Product is highly soluble in the work-up solvent. 2. Formation of an emulsion during extraction. | 1. Use a different extraction solvent. 2. Add a saturated brine solution to break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: A common synthetic route involves the intramolecular Friedel-Crafts acylation of a corresponding substituted phenylbutyric acid. Another approach is the oxidation of α-tetralone.
Q2: Which catalysts are most effective for this synthesis?
A2: Lewis acids such as aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and tin(IV) chloride (SnCl₄) are commonly used for Friedel-Crafts type reactions.[2] Brønsted acids like polyphosphoric acid (PPA) can also be effective for cyclization reactions.[4] The choice of catalyst can significantly impact yield and selectivity.
Q3: What are typical reaction conditions?
A3: Reaction conditions vary depending on the chosen synthetic route. For Friedel-Crafts acylation, the reaction is often carried out in an inert solvent like dichloromethane or nitrobenzene at temperatures ranging from 0°C to room temperature. Oxidation reactions may require specific oxidizing agents and conditions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This allows for the determination of the consumption of starting materials and the formation of the product.
Q5: What is the best method for purifying the final product?
A5: The product is typically purified by column chromatography on silica gel.[3] Recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, can also be used to obtain a highly pure product.[3]
Data Presentation
Table 1: Optimization of Catalyst for Friedel-Crafts Cyclization
| Entry | Catalyst (1.1 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ | Dichloromethane | 0 to rt | 4 | 75 |
| 2 | FeCl₃ | Dichloromethane | rt | 6 | 82[2] |
| 3 | SnCl₄ | Dichloromethane | rt | 6 | 78[2] |
| 4 | PPA | - | 80 | 2 | 65 |
Table 2: Effect of Solvent on Reaction Yield with FeCl₃ Catalyst
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | rt | 6 | 82 |
| 2 | 1,2-Dichloroethane | rt | 6 | 85[2] |
| 3 | Nitrobenzene | rt | 6 | 78 |
| 4 | Carbon Disulfide | rt | 6 | 72 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
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To a solution of 4-(3-hydroxyphenyl)butanoic acid (1.0 eq) in dry dichloromethane (0.1 M) under a nitrogen atmosphere at 0°C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF.
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Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2 hours.
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Cool the mixture back to 0°C and add anhydrous iron(III) chloride (FeCl₃) (1.1 eq) portion-wise.
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Stir the reaction at room temperature for 6 hours.
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Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.
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Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford the desired product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. Iron-Catalyzed Synthesis of Tetrahydronaphthalenes via 3,4-Dihydro-2H-pyran Intermediates [organic-chemistry.org]
- 2. Iron – Catalyzed Synthesis of Tetrahydronaphthalenes via 3,4-Dihydro-2H-pyran Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 4. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for reactions with 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features and reactive sites of this compound?
A1: this compound, also known as 4-hydroxy-1-tetralone, possesses two primary reactive sites: a ketone carbonyl group and a tertiary hydroxyl group. The α-protons to the carbonyl group can be enolized, allowing for reactions at that position. The tertiary alcohol is susceptible to dehydration, especially under acidic conditions.
Q2: What are the common synthetic routes to this compound?
A2: Common synthetic approaches include the enantioselective reduction of tetralin-1,4-dione.[1] Another potential route involves the oxidation of 1,2,3,4-tetrahydronaphthalene derivatives. Friedel-Crafts acylation of a suitably substituted benzene with succinic anhydride, followed by reduction and cyclization, is a general strategy for synthesizing the tetralone scaffold.[2]
Q3: What are the typical storage conditions for this compound?
A3: Due to the presence of a tertiary alcohol, this compound may be prone to dehydration. Therefore, it is advisable to store the compound in a cool, dry place, away from acidic environments. Inert atmosphere storage can also be considered to prevent oxidation.
Troubleshooting Guides
Guide 1: Synthesis of Tetralone Ring via Friedel-Crafts Reaction
Q: I am attempting to synthesize a substituted 4-hydroxy-1-tetralone precursor via an intramolecular Friedel-Crafts reaction, but I am observing low yields and multiple products. What could be the cause?
A: Low yields and the formation of multiple products in Friedel-Crafts reactions are common issues. Here are some potential causes and troubleshooting steps:
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Polyalkylation/Polyacylation: The product of a Friedel-Crafts alkylation is often more reactive than the starting material, leading to multiple additions.[3][4][5] While acylation products are generally less reactive, issues can still arise.
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Solution: Use a stoichiometric amount of the Lewis acid catalyst. Using an excess of the aromatic substrate can also favor mono-alkylation.
-
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Carbocation Rearrangement: In Friedel-Crafts alkylations, the intermediate carbocation can rearrange to a more stable form, leading to isomeric products.[5][6]
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Deactivation of the Aromatic Ring: Friedel-Crafts reactions are not effective on strongly deactivated aromatic rings.[5][6]
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Solution: Ensure the substituents on your aromatic precursor are not strongly electron-withdrawing.
-
Troubleshooting Workflow for Friedel-Crafts Reaction
References
- 1. Diastereoselective and enantioselective reduction of tetralin-1,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
stability issues of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one and storage conditions
This technical support center provides guidance on the stability issues and optimal storage conditions for 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, it is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated area. For long-term storage, refrigeration at 2-8°C is advisable. To prevent potential degradation from atmospheric components, storing under an inert atmosphere (e.g., nitrogen or argon) is a best practice.
Q2: What are the primary stability concerns for this compound?
A2: As a phenolic ketone, this compound is susceptible to degradation through several pathways, including oxidation, photodegradation, and instability at pH extremes. The phenolic hydroxyl group can be prone to oxidation, potentially leading to colored degradation products. The ketone functionality and the overall aromatic system can be affected by exposure to high temperatures and UV light.
Q3: How can I assess the stability of my sample of this compound?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to assess the purity of the compound over time and under various stress conditions. A validated HPLC method can separate the intact compound from its potential degradation products, allowing for accurate quantification of its stability.
Q4: Are there any known degradation products of this compound?
A4: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, analogous compounds like 1-tetralone are known to oxidize to form products such as 1-naphthol and 1-tetralol. Therefore, it is plausible that oxidation of this compound could lead to the formation of corresponding naphthol or diol derivatives. Further investigation using techniques like LC-MS is recommended to identify and characterize any degradation products that may form under specific stress conditions.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Action(s) |
| Discoloration of the solid compound (e.g., turning yellow or brown) | Oxidation of the phenolic group. | Store the compound under an inert atmosphere (nitrogen or argon). Minimize exposure to air and light. |
| Appearance of new peaks in the HPLC chromatogram of a stored sample | Chemical degradation of the compound. | Re-evaluate storage conditions. Ensure the container is tightly sealed and stored at the recommended temperature. Consider aliquoting the sample to minimize freeze-thaw cycles if stored frozen. |
| Decreased peak area of the main compound in HPLC analysis over time | Instability under the analytical conditions or storage conditions. | Verify the stability of the compound in the analytical solvent. Prepare fresh standards and samples for each analysis. Review and optimize storage conditions. |
| Inconsistent results in bioassays or other experiments | Degradation of the compound in the experimental medium. | Assess the stability of the compound in the specific buffer or solvent used for the experiment. Prepare fresh solutions immediately before use. |
Data Presentation: Stability Profile (Template)
Specific quantitative stability data for this compound is not extensively available in the literature. The following table is a template for researchers to populate with their own data from forced degradation studies.
| Stress Condition | Parameters | Duration | % Degradation (Example) | Major Degradation Products (Hypothetical) |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 5% | N/A |
| Alkaline Hydrolysis | 0.1 M NaOH | 24 hours | 15% | Aromatized products |
| Oxidative | 3% H₂O₂ | 24 hours | 20% | Naphthol and/or quinone-type structures |
| Thermal | 60°C | 48 hours | 10% | Dehydration products |
| Photolytic | UV light (254 nm) | 8 hours | 25% | Photodimers or oxidation products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for conducting a forced degradation study to assess the intrinsic stability of this compound.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
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Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
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Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light.
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Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
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Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 8 hours.
3. Sample Analysis:
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After the specified duration, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
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Dilute all samples to a suitable concentration for HPLC analysis.
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Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
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Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a Reverse-Phase HPLC (RP-HPLC) method for the quantification of this compound and its degradation products.
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Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
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Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
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Injection Volume: 10-20 µL.
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Column Temperature: 25-30°C.
Procedure:
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Prepare the mobile phases and degas them before use.
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Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
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Prepare a calibration curve using standard solutions of this compound of known concentrations.
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Inject the stressed samples and the unstressed control.
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Identify the peak for the parent compound and any new peaks corresponding to degradation products.
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Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the unstressed control.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathways.
Technical Support Center: Refining Chromatographic Purification of 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one
Welcome to the technical support center for the chromatographic purification of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this and related compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield After Purification by Flash Column Chromatography
Question: I am experiencing a significant loss of my compound during flash column chromatography. What are the possible reasons, and how can I improve the yield?
Answer: Low recovery from flash chromatography can be attributed to several factors:
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Improper Solvent System: The chosen eluent may be too polar, causing your compound to elute too quickly with impurities, or not polar enough, leading to strong adsorption on the silica gel.
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Compound Instability: this compound may be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.
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Poor Column Packing: An improperly packed column with channels or cracks will result in poor separation and potential loss of the product.
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Co-elution with Impurities: If the polarity of your target compound is very close to that of an impurity, it can be difficult to achieve good separation, leading to the loss of product in mixed fractions.
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Incomplete Elution: The compound may be strongly adsorbed to the stationary phase and not fully eluted from the column with the chosen solvent system.
Solutions:
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Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to identify an optimal solvent system where the desired compound has an Rf value of approximately 0.2-0.3.[1][2] This provides a good balance between retention and elution.
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Deactivate Silica Gel: To mitigate degradation on acidic silica, you can use silica gel that has been treated with a base, such as triethylamine. A small percentage of triethylamine (0.1-1%) can also be added to the eluent.
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Proper Column Packing: Ensure the column is packed uniformly as a slurry to avoid air bubbles and channels. A layer of sand at the top and bottom of the silica gel can help maintain the integrity of the column bed.
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Gradient Elution: Employing a solvent gradient, where the polarity of the eluent is gradually increased, can help to separate compounds with close Rf values and ensure that your target compound is eluted effectively.
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Check for Full Elution: After your main product has eluted, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) and check the eluate by TLC to see if any of your compound remained on the column.
Issue 2: Poor Separation of the Target Compound from Impurities
Question: My purified fractions are still showing significant impurities by TLC analysis. How can I improve the separation?
Answer: Poor separation is a common challenge, particularly if the impurities have similar polarities to this compound.
Potential Causes:
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Inappropriate Solvent System: The eluent may not have the right selectivity to resolve your compound from impurities.
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Column Overloading: Applying too much crude material to the column can lead to broad peaks and poor separation.
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Column Dimensions: A short and wide column may not provide sufficient resolution for difficult separations.
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Flow Rate: Too high a flow rate can decrease the interaction time between the compounds and the stationary phase, leading to poorer separation.
Solutions:
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Fine-tune the Solvent System: Experiment with different solvent mixtures. Sometimes, a three-component solvent system can provide better selectivity.
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Reduce the Sample Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
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Use a Longer, Narrower Column: This increases the number of theoretical plates and can significantly improve resolution.
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Optimize the Flow Rate: A slower flow rate allows for better equilibration and can improve separation, although it will increase the purification time.
Issue 3: The Purified Compound is an Oil Instead of a Solid After Recrystallization
Question: I am attempting to recrystallize my purified this compound, but it is "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solid melts in the hot solvent or when the saturated solution's temperature is above the melting point of the solute. It can also be caused by the presence of impurities.
Solutions:
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Choose a Different Solvent System: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[3][4][5] Experiment with different solvents or solvent pairs. Common solvent systems for recrystallization include ethanol, hexane/acetone, and hexane/ethyl acetate.[3][5]
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Lower the Temperature of Dissolution: Try to dissolve the compound at a temperature below its melting point.
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Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[6]
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Further Purification: The presence of impurities can inhibit crystallization. It may be necessary to repeat the chromatographic purification to obtain a purer sample before attempting recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the flash chromatography of this compound on silica gel?
A1: A good starting point for a compound of this polarity would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. You can start with a ratio of 4:1 or 3:1 (hexanes:ethyl acetate) and adjust the polarity based on the Rf value obtained by TLC. An ideal Rf value for column chromatography is around 0.2-0.3.[1][2]
Q2: How can I visualize this compound on a TLC plate?
A2: Since this compound contains a conjugated aromatic system, it should be visible under a UV lamp (254 nm). Alternatively, you can use a potassium permanganate (KMnO4) stain, which is a good general stain for organic compounds, or an iodine chamber.[7]
Q3: What are the common impurities I should expect from the synthesis of this compound?
A3: The impurities will depend on the synthetic route. Common synthetic methods for tetralones include intramolecular Friedel-Crafts acylation.[8] Potential impurities could include unreacted starting materials, byproducts from incomplete cyclization, or over-oxidation/reduction products if those steps are involved. It is also possible to have side products from nitration if harsh acidic conditions are used.[9]
Q4: Is it possible to separate the enantiomers of this compound?
A4: Yes, since the 4-position is a chiral center, enantiomers exist. Separation can be achieved using chiral chromatography, which employs a chiral stationary phase. The selection of the appropriate chiral column and mobile phase is typically an empirical process.
Data Presentation
Table 1: Recommended TLC and Flash Chromatography Solvent Systems
| Application | Solvent System (v/v) | Target Rf (TLC) | Notes |
| TLC Analysis | Hexanes:Ethyl Acetate (3:1 to 1:1) | 0.2 - 0.4 | Adjust ratio to achieve the target Rf. |
| Flash Chromatography | Hexanes:Ethyl Acetate (gradient) | 0.2 - 0.3 (initial) | Start with a lower polarity and gradually increase the ethyl acetate concentration. |
| TLC for Polar Impurities | Dichloromethane:Methanol (95:5) | > 0.1 | To check for highly polar baseline impurities. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Solvent System Selection: Perform TLC analysis of the crude product using various ratios of hexanes and ethyl acetate to find a solvent system that gives the target compound an Rf value of approximately 0.25.
-
Column Packing:
-
Select a glass column of appropriate size for the amount of crude material.
-
Securely clamp the column in a vertical position.
-
Add a small layer of sand to the bottom.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Carefully apply the sample solution to the top of the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compound.
-
-
Analysis and Product Recovery:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the purified compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with hexanes or water) at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but not when cold.[3][4][5]
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.[10]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.[10]
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove any residual solvent.
Mandatory Visualization
Caption: A general experimental workflow for the purification and analysis of this compound.
Caption: A logical troubleshooting guide for common purification issues with this compound.
References
- 1. Home Page [chem.ualberta.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Home Page [chem.ualberta.ca]
- 4. mt.com [mt.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. Tetralone synthesis [organic-chemistry.org]
- 9. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 10. youtube.com [youtube.com]
Technical Support Center: Synthesis of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one
This guide provides troubleshooting advice and frequently asked questions regarding catalyst poisoning during the synthesis of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, a common intermediate in pharmaceutical development. The primary focus is on issues related to palladium-based catalysts (e.g., Pd/C) used in the catalytic hydrogenation of 1,4-naphthoquinone derivatives.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation reaction has stalled, or the yield of this compound has significantly decreased. What is the likely cause?
A1: A sudden drop in reaction rate or yield is often a primary indicator of catalyst deactivation. This loss of activity can be attributed to several mechanisms, with catalyst poisoning being the most common culprit in hydrogenation reactions.[1][2] Other causes include fouling (coking), thermal degradation (sintering), or mechanical loss of the catalyst.[1][3]
Q2: What is catalyst poisoning and how does it occur?
A2: Catalyst poisoning happens when impurities or byproducts in the reaction mixture strongly bind to the active sites of the catalyst (e.g., the palladium atoms), rendering them inaccessible to the reactants.[4] This binding can be a strong chemical bond (chemisorption) that is often irreversible under reaction conditions.[4][5] Even trace amounts of certain substances, as low as parts per billion (ppb), can lead to significant deactivation.[5]
Q3: What are the most common poisons for palladium catalysts in this synthesis?
A3: For palladium-catalyzed hydrogenations, the most notorious poisons include:
-
Sulfur Compounds: Substances like hydrogen sulfide (H₂S), thiophenes, or mercaptans are severe poisons for noble metal catalysts.[4][6] These can originate from contaminated starting materials or reagents.
-
Nitrogen Compounds: Basic nitrogen-containing heterocycles (e.g., quinoline, pyridine) can also poison the catalyst by adsorbing onto the active metal sites.[7][8]
-
Heavy Metals: Traces of metals like lead, mercury, or arsenic can irreversibly deactivate the catalyst.[1]
-
Carbon Monoxide (CO): Although less common as an impurity, CO can strongly chemisorb onto palladium surfaces and inhibit catalytic activity.[6]
Q4: How can I identify the cause of my catalyst's deactivation?
A4: A systematic approach is necessary to pinpoint the cause. The following workflow and analytical techniques can help diagnose the issue.
Q5: My catalyst appears dark and clumped after the reaction. What does this indicate?
A5: This observation often points to fouling , also known as coking . This is the physical deposition of carbonaceous materials or high-molecular-weight byproducts on the catalyst's surface and within its pores.[1][9] These deposits physically block access to the active sites, leading to a decline in activity.[1] This can be confirmed by Thermogravimetric Analysis (TGA) of the spent catalyst.
Q6: Can I regenerate my poisoned or fouled Pd/C catalyst?
A6: Yes, in many cases, catalyst activity can be partially or fully restored through regeneration. The appropriate method depends on the deactivation mechanism.[3]
-
For poisoning by sulfur , thermal treatments or oxidative methods can be effective.[10][11]
-
For fouling/coking , a controlled oxidation (calcination) in air or diluted oxygen can burn off the carbonaceous deposits.[12]
-
For poisoning by organic residues , washing with specific solvents may be sufficient.[13]
It's important to note that regeneration may not always return the catalyst to its initial activity, especially after severe poisoning or sintering.[14]
Quantitative Data on Catalyst Deactivation and Regeneration
The following tables provide illustrative data on the impact of poisoning and the effectiveness of regeneration.
Table 1: Effect of Sulfur Poisoning on Catalyst Performance (Illustrative Example)
| Catalyst State | Light-off Temperature (T₅₀) for CH₄ Conversion (°C)* | Conversion Efficiency at 550°C (%) |
| Fresh Catalyst | 480°C | > 90% |
| Sulfur-Poisoned | 540°C | < 80% |
| Regenerated (Thermal) | 490°C | > 90% |
| Data adapted from a study on Pd/La₂O₃–Al₂O₃ catalysts; T₅₀ is the temperature at which 50% conversion is achieved.[10] |
Table 2: Recovery of Catalyst Properties After Regeneration
| Catalyst | State | Specific Surface Area (m²/g) | Post-Regeneration Yield (%) |
| 5 wt.% Pd/C | Fresh | 1250.3 | 85% |
| Spent | 450.7 | 15% | |
| Regenerated | 1135.7 | 82% | |
| 5 wt.% Pd(OH)₂/C | Fresh | 890.5 | 92% |
| Spent | 310.2 | 20% | |
| Regenerated | 706.9 | 89% (recyclable 3 times >70%) | |
| Regeneration via washing with a chloroform and glacial acetic acid mixture to remove organic blockage. Data adapted from a study on the debenzylation of HBIW.[13] |
Troubleshooting and Mitigation Strategies
This decision tree can help you identify the source of contamination and implement preventative measures.
References
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 4. youtube.com [youtube.com]
- 5. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
- 14. dcl-inc.com [dcl-inc.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one
For researchers, scientists, and drug development professionals, the robust and reliable quantification of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, a key chemical entity, is paramount for accurate preclinical and clinical assessments. This guide provides an objective comparison of principal analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. The performance characteristics are based on established validation principles from the International Council for Harmonisation (ICH) guidelines (Q2(R2)) and data from analogous compounds.[1][2][3]
Core Principles of Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] Key validation parameters, as stipulated by ICH guidelines, include:[3][4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
A general workflow for the validation of an analytical method is depicted below.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for this compound depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and throughput.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of phenolic compounds similar to this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Principle | Separation via polarity, UV absorbance detection | Separation via polarity, mass-to-charge ratio detection | Separation via volatility, mass-to-charge ratio detection |
| Selectivity | Moderate | High to Very High | High |
| Sensitivity | Lower (µg/mL - ng/mL) | Highest (ng/mL - pg/mL) | High (ng/mL - pg/mL) |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.998 |
| Precision (%RSD) | < 2% | < 15% (for bioanalysis) | < 10% |
| Accuracy/Recovery (%) | 98 - 102% | 85 - 115% (for bioanalysis) | 90 - 110% |
| Throughput | High | High | Moderate |
| Derivatization | Not required | Not typically required | Required |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are generalized and may require optimization for specific applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for purity assessments and assays in drug substances and finished products where concentration levels are relatively high.
-
Instrumentation: A standard HPLC system with a pump, autosampler, column compartment, and a UV-Vis or Diode-Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically scanned from 200-400 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., methanol or acetonitrile:water mixture).
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
Filter the final solutions through a 0.45 µm syringe filter before injection.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for bioanalytical studies (e.g., in plasma or tissue) due to its superior sensitivity and selectivity.[6]
-
Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
Chromatographic Conditions:
-
Column: A high-efficiency C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Similar to HPLC-UV, using LC-MS grade solvents and additives.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound and an internal standard must be optimized.
-
-
Sample Preparation (for biological matrices):
-
Spike samples with an internal standard.
-
Perform sample clean-up using protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and semi-volatile compounds. For polar molecules like this compound, a derivatization step is necessary to increase volatility and thermal stability.[7][8]
-
Instrumentation: A GC system with an autosampler coupled to a mass spectrometer.
-
Derivatization Protocol (Silylation):
-
Evaporate the sample extract to complete dryness under a stream of nitrogen.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]
-
Incubate the mixture at 60-70 °C for 30-60 minutes to form the trimethylsilyl (TMS) derivative.
-
-
GC-MS Conditions:
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.
-
MS Detection: Electron Ionization (EI) mode. Scan for characteristic ions of the derivatized analyte.
-
The logical flow for selecting an appropriate analytical method based on key decision criteria is outlined in the diagram below.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Comparative Efficacy of 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of various 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one derivatives. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to support further research and development in this promising class of compounds.
The this compound, also known as 4-hydroxy-α-tetralone, scaffold has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Derivatives of this core structure have demonstrated a range of pharmacological effects, including anti-inflammatory and anticancer activities. Understanding the comparative efficacy of these derivatives is crucial for identifying lead compounds and elucidating structure-activity relationships.
Data Presentation
Anti-inflammatory Activity
A study by Upadhyay et al. investigated the in vitro anti-inflammatory activity of 4-hydroxy-α-tetralone and its semi-synthetic derivatives by measuring the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. The results are summarized in the table below.
| Compound | Structure | % Inhibition of TNF-α at 10 µg/mL |
| 1 (4-hydroxy-α-tetralone) | This compound | 48.35 |
| 1b | 4-acetoxy-3,4-dihydronaphthalen-1(2H)-one | 32.18 |
| 1d | 4-(benzoyloxy)-3,4-dihydronaphthalen-1(2H)-one | 54.21 |
| Diclofenac (Standard) | - | 62.50 |
Data sourced from Upadhyay et al.[1]
Anticancer Activity
| Compound | R Group | IC50 (µM) vs. K562 | IC50 (µM) vs. HT-29 | IC50 (µM) vs. MCF-7 |
| P1 | 4-OCH3 | 7.1 ± 0.5 | 10.5 ± 0.9 | 28.9 ± 5.1 |
| P3 | 3-NO2 | 11.2 ± 1.1 | 8.0 ± 0.4 | 15.6 ± 1.8 |
| P9 | 4-CN | 9.2 ± 0.2 | 15.2 ± 1.2 | 21.7 ± 2.5 |
| Cisplatin (Standard) | - | 9.1 ± 1.7 | 11.5 ± 1.3 | 13.6 ± 2.1 |
Data sourced from Abedi et al.[2]
Experimental Protocols
In Vitro Anti-inflammatory Assay: TNF-α Inhibition
The anti-inflammatory activity of the test compounds can be determined by measuring their ability to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages, such as the THP-1 cell line.
Protocol:
-
Culture THP-1 cells and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Seed the differentiated macrophages in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubate for a suitable time (e.g., 17 hours) at 37°C.[3]
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[3][4]
-
The percentage inhibition of TNF-α is calculated by comparing the absorbance of the compound-treated wells with the LPS-stimulated control wells.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This model is widely used to assess the acute anti-inflammatory activity of compounds.
Protocol:
-
Use adult rats or mice, fasted overnight before the experiment.
-
Administer the test compounds or a standard anti-inflammatory drug (e.g., indomethacin) intraperitoneally or orally.[5]
-
After a set time (e.g., 30 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal to induce edema.[5]
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or digital calipers.[1][5]
-
The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume with the control group that received only the vehicle and carrageenan.
Signaling Pathways and Mechanism of Action
Derivatives of the tetralone scaffold have been shown to exert their biological effects through the modulation of key signaling pathways involved in inflammation and cell survival, such as the NF-κB and MAPK pathways. Inhibition of these pathways can lead to a reduction in the expression of pro-inflammatory mediators and the induction of apoptosis in cancer cells.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses. Certain tetralone derivatives have been found to inhibit NF-κB activation.[6][7] This inhibition can occur through the suppression of IκBα phosphorylation, which prevents the nuclear translocation of the p65 subunit of NF-κB.
Caption: Simplified diagram of the NF-κB signaling pathway and the potential inhibitory action of 4-hydroxy-α-tetralone derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Studies on related dihydronaphthalenone derivatives suggest that they can inhibit the phosphorylation of key proteins in this pathway, such as p38 and ERK, thereby impeding cancer cell migration and promoting apoptosis.
Caption: Overview of the MAPK signaling pathway and the inhibitory effects of dihydronaphthalenone derivatives on ERK and p38 phosphorylation.
Apoptosis Pathway
The induction of apoptosis, or programmed cell death, is a key mechanism for anticancer agents. Some dihydronaphthalenone derivatives have been shown to promote apoptosis in cancer cells. This can be achieved by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins such as BAX and cleaved caspase-3.
Caption: Simplified intrinsic apoptosis pathway showing how dihydronaphthalenone derivatives can induce programmed cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one and Other Tetralone Derivatives in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
The tetralone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one (also known as 4-hydroxy-α-tetralone) and other key tetralone derivatives. We will delve into their synthetic accessibility and compare their performance in various biological applications, supported by experimental data and detailed protocols.
Synthetic Strategies: A Comparative Overview
The synthesis of tetralone derivatives can be achieved through various methodologies, with the choice of route often dictated by the desired substitution pattern and available starting materials. Here, we compare common synthetic approaches for 4-hydroxy-α-tetralone and other representative tetralone derivatives.
Table 1: Comparison of Synthetic Yields for Tetralone Derivatives
| Derivative | Synthetic Method | Starting Material(s) | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| 4-hydroxy-α-tetralone | Catalytic Enantioselective Monoreduction | Tetralin-1,4-dione | (R)-32, Catecholborane | - | - | Excellent enantioselectivity | [1] |
| α-Tetralone | Intramolecular Friedel-Crafts Acylation | γ-Phenylbutyric acid | Thionyl chloride, AlCl₃ | Carbon disulfide | - | 74-91 | [2] |
| α-Tetralone | Friedel-Crafts Reaction | γ-Butyrolactone, Benzene | AlCl₃ | Benzene | 16 h | 91-96 | [3] |
| Substituted Tetralones | Cascade Stetter-Aldol Reaction | Phthalaldehyde, Michael acceptors | N-heterocyclic carbenes | - | - | Moderate to Good | [4] |
| 2-Arylidene-1-tetralones | Aldol Condensation | 1-Tetralone, Aromatic aldehydes | Pomegranate peel ash | Water | 25 min - 5 h | up to 98 | [5] |
| 7-hydroxy-5-methyl-1,4-naphthoquinone | One-Pot Diels-Alder/Decarboxylation-Oxidation | 4-hydroxy-6-methyl-2-pyrone, 1,4-Benzoquinone | Triethanolamine | - | - | - | [6] |
| 6-chloro-5-hydroxy-1,4-naphthoquinone | One-Pot Diels-Alder/Decarboxylation-Oxidation | 4-chloro-3-hydroxy-2-pyrone, 1,4-Benzoquinone | Triethanolamine | - | 92.3 | [6] |
Comparative Biological Activity
Tetralone derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. The substitution pattern on the tetralone ring plays a crucial role in determining the potency and selectivity of these compounds.
Anticancer Activity
The cytotoxic effects of various tetralone derivatives have been evaluated against several cancer cell lines. The data below highlights the comparative efficacy of these compounds.
Table 2: Comparative Anticancer Activity (IC₅₀) of Tetralone Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Tetralone Derivative (Compound 4) | HeLa | Synergistic with doxorubicin at 10 µM | [7] |
| 2-(4-halophenylmethylene)-3,4-dihydronaphthalen-1-ones | HeLa, MDA-MB-468, MCF-7 | Not cytotoxic alone, some synergistic effects with doxorubicin | [7] |
| 20 (4-hydroxyquinoline derivative) | Colo 320 (resistant) | 4.61 | [8] |
| 13b (4-hydroxyquinoline derivative) | Colo 320 (resistant) | 4.58 | [8] |
| 20 (4-hydroxyquinoline derivative) | Colo 205 (sensitive) | 2.34 | [8] |
| 13b (4-hydroxyquinoline derivative) | Colo 205 (sensitive) | 8.1 | [8] |
| Tetralone-sulfonamide (Compound 11) | MCF-7 | Selectively anti-breast cancer | [1] |
Anti-inflammatory Activity
4-hydroxy-α-tetralone and its derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.
Table 3: Anti-inflammatory Activity of 4-hydroxy-α-tetralone and its Analogs
| Compound | Assay | Target | Activity | Reference |
| 4-hydroxy-α-tetralone | In vitro | TNF-α | Inhibition | [1] |
| N-methyl-(2S,4R)-trans-4-hydroxy-l-proline | In vivo (mice) | iNOS, TNF-α, COX-2, NF-κB | Significant decrease in immunoreactivity | [9] |
Antioxidant Activity
The antioxidant potential of phenolic compounds is well-established. Hydroxylated tetralone derivatives, including 4-hydroxy-α-tetralone, are expected to exhibit radical scavenging properties.
Table 4: Comparative Antioxidant Activity of Phenolic Compounds (for reference)
| Compound Class | Assay | Activity | Reference |
| Hydroxybenzoic acids | DPPH, ABTS | Significant scavenging capacity | [10] |
| Hydroxycinnamic acids | DPPH, ABTS | Significant scavenging capacity | [10] |
| Flavonoids | DPPH, ABTS | Significant scavenging capacity | [10] |
| 1,4-disubstituted 1,2,3-triazoles | DPPH, ABTS | Excellent radical scavenging properties | [4] |
Experimental Protocols
Synthesis of α-Tetralone via Intramolecular Friedel-Crafts Acylation[2]
-
In a 500-mL round-bottomed flask equipped with a reflux condenser and a gas absorption trap, place 32.8 g (0.2 mole) of γ-phenylbutyric acid and 20 mL (32 g, 0.27 mole) of thionyl chloride.
-
Carefully heat the mixture on a steam bath until the acid melts. Allow the reaction to proceed without external heating for 25-30 minutes, or until the evolution of hydrogen chloride ceases.
-
Warm the mixture on the steam bath for an additional 10 minutes.
-
Remove excess thionyl chloride by connecting the flask to a water pump and heating first on the steam bath for 10 minutes and then briefly over a small flame.
-
Cool the resulting acid chloride and dissolve it in 175 mL of carbon disulfide. Cool the solution in an ice bath.
-
Rapidly add 30 g (0.23 mole) of aluminum chloride in one portion and immediately connect the flask to the reflux condenser.
-
After the initial vigorous evolution of hydrogen chloride subsides, slowly warm the mixture to boiling on a steam bath and heat for 10 minutes with shaking.
-
Cool the reaction mixture to 0°C and decompose the aluminum chloride complex by the careful addition of 100 g of ice with shaking.
-
Add 25 mL of concentrated hydrochloric acid and transfer the mixture to a 2-L round-bottomed flask for steam distillation.
-
The product is isolated from the distillate, and the aqueous layer is extracted with benzene. The combined organic phases are dried, and the solvent is removed.
-
The residue is distilled under reduced pressure to yield α-tetralone (b.p. 105–107°C/2 mm).
MTT Assay for Cytotoxicity[7][11][12]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the tetralone derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
DPPH Radical Scavenging Assay[4][10][13]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add various concentrations of the test compound to the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
Signaling Pathways and Mechanisms of Action
The biological activities of tetralone derivatives are often attributed to their interaction with key cellular signaling pathways. Based on the activities of structurally related compounds, we can propose potential mechanisms of action for 4-hydroxy-α-tetralone and its analogs.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of phenolic compounds are often mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of pro-inflammatory gene expression. 4-hydroxynonenal, an α,β-unsaturated aldehyde structurally related to the enone moiety of some tetralone derivatives, has been shown to modulate these pathways.[11][12][13][14][15]
Caption: Proposed anti-inflammatory mechanism of 4-hydroxy-α-tetralone derivatives.
Anticancer Signaling Pathway
The anticancer activity of tetralone derivatives could be mediated by their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. The MAPK pathway is a critical regulator of these processes and is often dysregulated in cancer.[16][17][18][19]
Caption: Proposed anticancer mechanism of tetralone derivatives via MAPK pathway modulation.
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant potential in drug discovery. Their synthesis is achievable through multiple routes, allowing for the generation of diverse analogs. The comparative biological data presented herein highlights the importance of the substitution pattern on the tetralone scaffold for optimizing anticancer, anti-inflammatory, and antioxidant activities. The proposed mechanisms of action, involving key signaling pathways such as NF-κB and MAPK, provide a foundation for the rational design of novel and more potent therapeutic agents based on the tetralone framework. Further research focusing on direct comparative studies and elucidation of specific molecular targets will be crucial for advancing these promising compounds towards clinical applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
- 9. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Relation between TLR4/NF-κB signaling pathway activation by 27-hydroxycholesterol and 4-hydroxynonenal, and atherosclerotic plaque instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The regulation of the TLR4/NF-κB and Nrf2/HO-1 signaling pathways is involved in the inhibition of lipopolysaccharide-induced inflammation and oxidative reactions by morroniside in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transcription - NF-kB signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 14. The TLR4/NF-κB/NLRP3 and Nrf2/HO-1 pathways mediate the neuroprotective effects of alkaloids extracted from Uncaria rhynchophylla in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Differential activation of MAPK signaling pathways by TGF-beta1 forms the molecular mechanism behind its dose-dependent bidirectional effects on hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. AKT and MAPK signaling pathways in hippocampus reveals the pathogenesis of depression in four stress-induced models - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the synthesis of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one against other methods
For Researchers, Scientists, and Drug Development Professionals: A Benchmarking Analysis of Synthetic Methodologies
The production of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, a key structural motif in various biologically active compounds, can be approached through several distinct synthetic strategies. This guide provides an objective comparison of three primary methodologies: the classical Intramolecular Friedel-Crafts Acylation, a modern Iron-Catalyzed Cyclization, and an innovative Biocatalytic Hydroxylation. Each method is evaluated based on quantitative data, and detailed experimental protocols are provided to support reproducibility.
Comparison of Synthetic Methodologies
The following table summarizes the key performance indicators for each synthetic route to a hydroxylated tetralone derivative. It is important to note that direct synthesis of the target molecule is not extensively reported, thus, the data presented here is for closely related analogues that serve as a reliable benchmark.
| Parameter | Intramolecular Friedel-Crafts Acylation | Iron-Catalyzed Cyclization | Biocatalytic Hydroxylation |
| Starting Material | 4-(3-methoxyphenyl)butyric acid | Substituted aryl ketone | α-Tetralone |
| Key Reagents | Polyphosphoric acid (PPA) | Iron(III) chloride (FeCl₃) | Cytochrome P450 enzyme, O₂, NADPH |
| Yield | ~91% (for 7-methoxy-α-tetralone) | Up to 99% (for derivatives) | Substrate-dependent, can be high |
| Reaction Time | Short (typically < 1 hour) | 8 - 24 hours | Variable (hours to days) |
| Temperature | Elevated (e.g., 80-90°C) | Room temperature to moderate heat | Mild (e.g., 25-37°C) |
| Catalyst Loading | Stoichiometric to catalytic | 5-10 mol% | Catalytic (enzyme loading) |
| Key Advantages | High yielding, well-established | Mild conditions, high yields, environmentally benign catalyst | High selectivity (regio- and stereoselectivity), green chemistry |
| Key Disadvantages | Harsh acidic conditions, potential for side reactions | Longer reaction times | Enzyme stability and availability, cofactor dependency |
Experimental Protocols
Intramolecular Friedel-Crafts Acylation: Synthesis of 7-methoxy-α-tetralone
This two-step process involves the cyclization of a phenylbutyric acid precursor to form the tetralone core, followed by demethylation to yield the hydroxyl group.
Step 1: Intramolecular Friedel-Crafts Acylation
A solution of 4-(3-methoxyphenyl)butyric acid (1.0 g, 5.1 mmol) in polyphosphoric acid (10 g) is heated to 80-90°C with stirring for 20 minutes. The reaction mixture is then poured into a mixture of ice and water, and the resulting precipitate is collected by filtration. The crude product is purified by chromatography to yield 7-methoxy-α-tetralone.
Step 2: Demethylation
A solution of 7-methoxy-α-tetralone in a suitable solvent (e.g., dichloromethane) is treated with a demethylating agent such as boron tribromide at low temperature. The reaction is quenched with methanol and water, and the product, 7-hydroxy-α-tetralone, is isolated and purified.
Iron-Catalyzed Cyclization
This method provides a mild and efficient route to tetrahydronaphthalenes from readily available aryl ketones.[1][2]
To a solution of the aryl ketone substrate in dichloroethane is added 10 mol% of iron(III) chloride. The reaction mixture is stirred at room temperature for 8 to 24 hours until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the product is isolated and purified by column chromatography. This method has been shown to be effective for a range of substrates, with yields up to 99%.[1][2]
Biocatalytic Hydroxylation
The regioselective hydroxylation of non-activated carbon atoms is a significant challenge in synthetic chemistry. Cytochrome P450 monooxygenases are a class of enzymes capable of performing this transformation with high precision.
A typical reaction involves the incubation of the substrate (e.g., α-tetralone) with a whole-cell biocatalyst expressing a suitable cytochrome P450 enzyme in an aqueous buffer. The reaction requires a source of oxygen (air) and a reducing equivalent (NADPH), which is typically regenerated in situ by the host organism's metabolism. The reaction is carried out at a mild temperature (e.g., 30°C) with shaking for a specified period. The product is then extracted from the reaction mixture and purified. The specific activity and yield are highly dependent on the chosen enzyme and reaction conditions.
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic approach.
References
A Comparative Guide to 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one: Synthesis, Characterization, and Biological Activity
This guide provides a comparative analysis of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, a tetralone derivative of interest in medicinal chemistry, alongside its isomer, 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one. The comparison covers synthetic methodologies, spectroscopic characterization, and biological activities, with a focus on their potential as antimicrobial and anticancer agents.
Performance Comparison: 4-hydroxy vs. 7-hydroxy Tetralones
The following tables summarize the available quantitative data for the synthesis and biological activity of this compound and a representative alternative, 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one. Direct comparative studies are limited, and the data presented is compiled from different research reports.
Table 1: Comparison of Synthetic Yield and Purity
| Compound | Synthetic Method | Reported Yield (%) | Enantiomeric Excess (ee %) |
| (S)-(+)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one Derivative | Enantioselective alkynylation followed by cyclization | 58 | 94 |
| 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one | Not explicitly found | Not explicitly found | Not applicable |
Table 2: Comparison of Biological Activity (Cytotoxicity)
| Compound | Cell Line | Assay | IC50 (µM) | Exposure Time (h) |
| This compound | Data not available | - | - | - |
| 7-hydroxy-3,4-dihydrocadalene* | MCF-7 (Breast Cancer) | MTT Assay | 55.24[1] | 48[1] |
Experimental Protocols
Synthesis of (S)-(+)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one Derivative
A reported enantioselective approach to a derivative of the 4-hydroxy-1-tetralone ring involves the enantioselective alkynylation of an appropriate aldehyde with methyl propiolate, achieving a moderate yield of 58% and high enantiomeric purity of 94% ee[2]. The resulting alkyne undergoes further transformations, including cyclization, to form the tetralone scaffold[2].
Characterization Data for (S)-(+)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one:
-
¹H NMR (300 MHz, CDCl₃): δ 7.97 (d, J = 7.7 Hz, 1H), 7.65–7.51 (m, 2H), 7.41–7.36 (m, 1H), 4.97–4.93 (m, 1H), 2.94–2.85 (m, 1H), 2.70 (s, 1H, OH), 2.61–2.51 (m, 1H), 2.42–2.32 (m, 1H), 2.21–2.13 (m, 1H).
-
¹³C NMR (75 MHz, CDCl₃): δ 197.8, 145.5, 134.2, 131.2, 128.3, 127.1 (2C), 67.8, 35.2, 32.1.
-
HRMS (EI): calcd for C₁₀H₁₀O₂ [M]⁺: 162.0681; found: 162.0677.
Biological Activity Assays
Drug Resistance Reversal Activity: The ability of 4-hydroxy-α-tetralone to reverse multi-drug resistance in Escherichia coli was investigated[3]. The primary mechanism identified was the inhibition of an ATP-dependent efflux pump[3][4]. While specific MIC values for the compound alone were not provided as it showed no significant intrinsic antibacterial activity, its effect in combination with antibiotics like tetracycline was evaluated[3].
Cytotoxicity Assay (for 7-hydroxy-3,4-dihydrocadalene): The cytotoxic effect of 7-hydroxy-3,4-dihydrocadalene on the MCF-7 human breast cancer cell line was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were exposed to the compound for 48 hours, and the concentration that inhibited 50% of cell viability (IC50) was determined to be 55.24 µM[1].
Visualizations
Experimental Workflow: Synthesis of a 4-hydroxy-1-tetralone Derivative
References
- 1. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one Derivatives as Tyrosinase Inhibitors
This guide presents a comparative analysis of the docking studies of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one derivatives, with a specific focus on their potential as tyrosinase inhibitors. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering an objective comparison of the inhibitory activities of these compounds supported by experimental data.
Data Presentation: Inhibitory Activity of 6-hydroxy-3,4-dihydronaphthalenone Chalcone Analogs
The following table summarizes the in-vitro inhibitory activity of a series of synthesized 6-hydroxy-2-(substituted-benzylidene)-3,4-dihydronaphthalen-1(2H)-one derivatives against mushroom tyrosinase. The half-maximal inhibitory concentration (IC₅₀) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Substituent on Benzylidene Ring | IC₅₀ (μM) |
| C1 | 4-methoxy | 17.6 ± 3.1 |
| C2 | 3,4,5-trimethoxy | 8.8 ± 1.8 |
| C3 | 2-methoxy | 11.1 ± 2.5 |
| C4 | 3-methoxy-4-hydroxy | 22.5 ± 4.3 |
| C5 | 2,4-dichloro | 104.2 ± 9.8 |
| C6 | 3,4-dimethoxy | 35.1 ± 5.2 |
| C7 | 4-chloro | 48.6 ± 6.4 |
| C8 | 4-(dimethylamino) | N/A* |
| C9 | 3-hydroxy | 95.3 ± 8.7 |
| C10 | 4-hydroxy | 62.7 ± 7.5 |
| Kojic Acid | (Reference) | 9.7 ± 1.3 |
Note: Compound C8 was not evaluated for biological activity due to solubility issues.[1]
Among the tested derivatives, compound C2 , featuring a 3,4,5-trimethoxyphenyl moiety, demonstrated the most potent inhibitory activity with an IC₅₀ value of 8.8 μM.[1][2] This was slightly more favorable than the reference compound, kojic acid (IC₅₀ = 9.7 μM).[1][2] Kinetic studies revealed that compound C2 acts as a competitive inhibitor.[1][2] Docking studies further supported these findings, indicating that C2 forms a stable enzyme-inhibitor complex by interacting with the two copper ions in the active site of the tyrosinase enzyme.[1][2]
Experimental Protocols
A generalized workflow for molecular docking studies, as typically employed for the analysis of naphthalenone derivatives, is outlined below.[3]
Protein Preparation
-
Retrieval: The three-dimensional crystal structure of the target protein (e.g., mushroom tyrosinase) is obtained from a public repository such as the Protein Data Bank (PDB).
-
Preprocessing: The protein structure is prepared for docking. This involves the removal of water molecules, co-ligands, and non-essential ions. Polar hydrogen atoms are added, and atomic charges (e.g., Gasteiger charges) are assigned.[3] Any missing residues or loops in the protein structure may also be repaired during this step.[3]
Ligand Preparation
-
3D Structure Generation: The two-dimensional structures of the this compound derivatives are created using chemical drawing software and then converted to 3D structures.[3]
-
Energy Minimization: The 3D structures of the ligands are subjected to energy minimization to achieve their most stable conformation. This is commonly performed using force fields like MMFF94.[3]
-
Defining Torsion and Rotatable Bonds: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking simulation.[3]
Molecular Docking Simulation
-
Binding Site Definition: The active site or binding pocket of the protein is identified. This can be achieved by using the coordinates of a co-crystallized ligand or by identifying cavities on the protein's surface.[3]
-
Grid Generation: A grid box is generated around the defined binding site, which specifies the search space for the docking algorithm.[3]
-
Docking Algorithm: A search algorithm, such as a genetic algorithm or a Lamarckian genetic algorithm, is employed to explore various conformations and orientations of the ligand within the protein's binding site.[3]
Analysis of Results
-
Binding Affinity: The primary quantitative output of a docking study is the binding affinity, typically expressed in kcal/mol.[4] A more negative value indicates a stronger and more favorable interaction between the ligand and the protein.[4][5]
-
Visualization of Interactions: The docked poses are visualized to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the derivative and the amino acid residues of the target protein. This analysis provides insights into the structural basis of the observed biological activity.
Visualizations
The following diagrams illustrate the general workflow of a comparative molecular docking study and the logical relationship of the key steps involved.
Caption: Workflow for Comparative Molecular Docking Studies.
Caption: Logical Flow of a Comparative Docking Protocol.
References
- 1. Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
evaluating the advantages of using 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one as a building block
For researchers, scientists, and professionals in drug development, the selection of a versatile and efficient building block is a critical decision that profoundly impacts the success of a synthetic endeavor. Among the myriad of choices, 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, a hydroxylated derivative of α-tetralone, has emerged as a powerful and strategic starting material. Its inherent functionalities not only provide a scaffold for intricate molecular architectures but also offer distinct advantages in stereocontrol and reactivity compared to its unsubstituted counterpart and other alternatives.
This guide provides an objective comparison of this compound with alternative building blocks, supported by experimental data, to inform the selection of the most suitable synthetic strategy.
Enhanced Stereochemical Control: A Key Advantage
The presence of the hydroxyl group at the C4 position in this compound provides a crucial handle for directing the stereochemical outcome of subsequent reactions. This is a significant advantage over the unsubstituted α-tetralone, where achieving high levels of stereoselectivity can be more challenging.
Diastereoselective and Enantioselective Reductions
One of the most notable applications of this building block is in the synthesis of chiral diols and amino alcohols, which are prevalent motifs in many biologically active molecules. The diastereoselective and enantioselective reduction of the ketone in this compound has been shown to proceed with high levels of control.
For instance, the reduction of tetralin-1,4-dione, a precursor to 4-hydroxy-1-tetralone, can be controlled to yield specific stereoisomers. Using L-Selectride®, the cis-diol is preferentially formed with a diastereomeric ratio (d.r.) of 84:16.[1] Conversely, the use of Red-Al® favors the formation of the trans-diol with a d.r. of 13:87.[1] Furthermore, highly enantioselective Corey-Bakshi-Shibata (CBS) reductions can afford the trans-diol in 72% yield and 99% enantiomeric excess (ee), or the mono-reduction product, (S)-4-hydroxy-1-tetralone, in 81% yield and 95% ee.[1] This level of control is instrumental in the synthesis of complex chiral molecules.
| Reagent | Product | Diastereomeric Ratio (cis:trans) | Yield (%) | Enantiomeric Excess (%) | Reference |
| L-Selectride® | cis-1,4-Tetralindiol | 84:16 | 76-98 | - | [1] |
| Red-Al® | trans-1,4-Tetralindiol | 13:87 | 76-98 | - | [1] |
| CBS Reduction | trans-1,4-Tetralindiol | - | 72 | 99 | [1] |
| CBS Reduction | (S)-4-Hydroxy-1-tetralone | - | 81 | 95 | [1] |
A Versatile Precursor in Natural Product Synthesis
The tetralone scaffold is a common feature in a variety of natural products with significant biological activities. This compound serves as a key intermediate in the total synthesis of several of these complex molecules.
Synthesis of Catalponol
A notable example is the synthesis of catalponol, a natural product with antitermitic properties. The synthesis commences with the catalytic enantioselective asymmetric monoreduction of tetralin-1,4-dione to afford (S)-4-hydroxy tetralone with excellent enantioselectivity.[2] This chiral building block is then elaborated through a series of steps to yield the final natural product.
Comparison with α-Tetralone: A Case Study in Biotransformations
While direct, side-by-side comparisons of 4-hydroxy-α-tetralone and α-tetralone in classical organic reactions are not extensively documented in single studies, biotransformation studies offer valuable insights into their relative reactivity. In a study involving the reduction of α- and β-tetralones by various fungal strains, it was observed that β-tetralone was generally transformed more rapidly and with higher optical purity than α-tetralone.[3] Although this study does not directly involve 4-hydroxy-α-tetralone, it highlights that substitutions on the tetralone ring can significantly influence reactivity and stereoselectivity. The hydroxyl group in the 4-position would be expected to have a profound electronic and steric influence on the reactivity of the ketone, likely leading to different outcomes compared to the unsubstituted α-tetralone.
Experimental Protocols
Diastereoselective Reduction of Tetralin-1,4-dione to cis-1,4-Tetralindiol[1]
To a solution of tetralin-1,4-dione (1.0 g, 6.17 mmol) in dry THF (50 mL) at -78 °C under an argon atmosphere is added L-Selectride® (1.0 M in THF, 13.6 mL, 13.6 mmol) dropwise. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is then quenched by the slow addition of water (10 mL). The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the cis-1,4-tetralindiol.
Enantioselective Mono-reduction of Tetralin-1,4-dione[1]
A solution of (R)-2-methyl-CBS-oxazaborolidine (0.5 mmol) in dry THF (10 mL) is cooled to -30 °C. A solution of borane-dimethyl sulfide complex (2.0 M in THF, 2.5 mL, 5.0 mmol) is added dropwise, and the mixture is stirred for 15 minutes. A solution of tetralin-1,4-dione (5.0 mmol) in dry THF (20 mL) is then added slowly over 1 hour. The reaction is stirred at -30 °C for 24 hours. The reaction is quenched by the addition of methanol (5 mL) and then 1 M HCl (10 mL). The mixture is extracted with ethyl acetate (3 x 30 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield (S)-4-hydroxy-1-tetralone.
Alternative Building Blocks
While this compound offers significant advantages, other building blocks can be considered for similar synthetic goals.
-
α-Tetralone: The unsubstituted parent compound is a readily available and cost-effective starting material.[4] It is a suitable choice when stereoselectivity at the C4 position is not a primary concern or can be introduced later in the synthetic sequence. Asymmetric transfer hydrogenation of α-tetralone can lead to enantiomerically enriched tetralols.[5]
-
Substituted Indanones: For the synthesis of five-membered ring systems fused to a benzene ring, substituted indanones serve as valuable precursors. Cascade reductive Friedel-Crafts alkylation/cyclization of keto esters provides an efficient route to various indanone derivatives.[6]
-
Open-chain keto-acids/esters: These precursors can be utilized in cascade reductive Friedel-Crafts alkylation/cyclization reactions to construct tetralone and indanone scaffolds in a single step, offering a convergent approach.[6]
The choice of building block will ultimately depend on the specific target molecule, the desired stereochemistry, and the overall synthetic strategy.
Conclusion
This compound stands out as a superior building block in many synthetic applications, particularly those requiring precise stereochemical control. The hydroxyl group acts as a powerful directing group, enabling highly diastereoselective and enantioselective transformations. Its utility in the synthesis of complex natural products further underscores its value. While alternatives like α-tetralone and other cyclic ketones have their merits, the strategic placement of the hydroxyl group in this compound provides a distinct advantage for the efficient and elegant construction of intricate molecular architectures, making it an invaluable tool for researchers in drug discovery and organic synthesis.
References
- 1. Diastereoselective and enantioselective reduction of tetralin-1,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN108299169B - Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone - Google Patents [patents.google.com]
- 5. α-Alkylation and Asymmetric Transfer Hydrogenation of Tetralone via Hydrogen Borrowing and Dynamic Kinetic Resolution Strategy Using a Single Iridium(III) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diastereoselective and enantioselective reduction of tetralin-1,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one and Structurally Similar Synthons
For Researchers, Scientists, and Drug Development Professionals
The tetralone scaffold, a privileged structure in medicinal chemistry, serves as a crucial building block for a diverse array of biologically active compounds. Among its derivatives, 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one represents a key synthon for the development of pharmaceuticals ranging from anticancer agents to antidepressants. This guide provides an objective, data-driven comparison of this compound with its structurally similar and bioisosteric synthons, namely hydroxylated indanones and chromanones. By presenting synthetic methodologies, comparative yields, and biological activities, this document aims to inform the strategic selection of scaffolds in drug discovery and development.
Synthetic Strategies and Comparative Yields
The synthesis of these hydroxylated bicyclic ketones is a critical aspect of their utility. Below is a comparative summary of synthetic methods for this compound and its bioisosteric analogues, 5-hydroxy-1-indanone and 7-hydroxychroman-4-one.
| Synthon | Starting Material(s) | Key Transformation | Reagents & Conditions | Yield (%) | Reference |
| This compound | Tetralin-1,4-dione | Catalytic enantioselective monoreduction | (R)-32 catalyst, catecholborane | 83 | [1] |
| 5-Hydroxy-1-indanone | 2,6-Dibromophenol, 3-chloropropionyl chloride | Friedel-Crafts acylation followed by debromination | 1. AlCl₃ 2. 10% Pd/C, H₂ | 92 (debromination step) | [2] |
| 7-Hydroxychroman-4-one | Resorcinol, 3-chloropropionic acid | Pechmann condensation followed by cyclization | Polyphosphoric acid | Not specified | [2] |
Experimental Protocols
Synthesis of (S)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one [1] To a solution of tetralin-1,4-dione in a suitable solvent, (R)-32 catalyst and catecholborane are added. The reaction is stirred at a controlled temperature until completion, monitored by thin-layer chromatography. The product is then purified by column chromatography to yield (S)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one with excellent enantioselectivity.[1]
Synthesis of 5-hydroxy-1-indanone [2] 2,6-dibromophenol is reacted with 3-chloropropionyl chloride to yield 3-chloro-1-(2,6-dibromo-4-hydroxyphenyl)propan-1-one. This intermediate undergoes an intramolecular Friedel-Crafts cyclization in the presence of a Lewis acid to form 4,6-dibromo-5-hydroxy-1-indanone. Subsequent catalytic hydrogenation with 10% palladium on carbon under a hydrogen atmosphere affords 5-hydroxy-1-indanone.[2]
Synthesis of 7-hydroxychroman-4-one [2] Resorcinol is reacted with 3-chloropropionic acid in the presence of a condensing agent such as polyphosphoric acid. The mixture is heated to promote Pechmann condensation and subsequent intramolecular cyclization to yield 7-hydroxychroman-4-one. The product is then purified by recrystallization.[2]
Comparative Biological Activity
Monoamine Oxidase (MAO) Inhibition
| Compound Class | Derivative | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| Tetralone | 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | >1.3 | 0.0045 | >287 | [3] |
| Indanone | 6-(3-Iodobenzyloxy)-1-indanone | >10 | 0.001 | >10000 | [4] |
| Chromanone | 7-Benzyloxy-4-chromanone | 0.036 | 0.0011 | 32.7 | [3] |
Anticancer Activity
| Compound Class | Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Tetralone | Chalcone derivative of tetralone | HeLa (Cervical Cancer) | 3.5 | [1] |
| Tetralone | Chalcone derivative of tetralone | MCF-7 (Breast Cancer) | 4.5 | [1] |
| Indanone | Not specified | Not specified | Not specified | |
| Chromanone | Not specified | Not specified | Not specified |
Signaling Pathways and Experimental Workflows
Monoamine Oxidase Inhibition Pathway
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of these enzymes increases the levels of neurotransmitters like serotonin, dopamine, and norepinephrine in the brain, which is a key mechanism in the treatment of depression and Parkinson's disease.
Caption: Inhibition of monoamine oxidase by tetralone-based synthons.
General Synthetic Workflow
The synthesis of these hydroxylated synthons generally follows a multi-step process involving the formation of the bicyclic core followed by functional group manipulations.
Caption: General workflow for the synthesis of hydroxylated synthons.
Structure-Activity Relationships and Bioisosteric Considerations
The concept of bioisosterism, where one functional group or scaffold can be replaced by another with similar physical and chemical properties to maintain or improve biological activity, is highly relevant in comparing these synthons.[5] Indanones and chromanones are considered bioisosteres of tetralones.
The smaller five-membered ring of the indanone scaffold can alter the conformational flexibility and orientation of substituents compared to the six-membered ring of the tetralone. This can lead to differences in binding affinity and selectivity for biological targets. For instance, C6-substituted indanones have been shown to be particularly potent and selective MAO-B inhibitors, with IC50 values in the nanomolar range.[4]
The chromanone scaffold introduces a heterocyclic oxygen atom, which can act as a hydrogen bond acceptor and alter the electronic properties of the molecule. This can lead to different interactions with biological targets compared to the carbocyclic tetralone and indanone systems. The data suggests that C7-substituted 4-chromanones are a class of high-potency MAO-B specific inhibitors.[3]
Caption: Bioisosteric relationships between tetralone, indanone, and chromanone.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.
Researchers and laboratory personnel handling this compound must be fully aware of its hazardous properties to manage its disposal correctly. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Due to its chemical structure as a phenolic compound and an alpha-hydroxy ketone, specific precautions are necessary to avoid hazardous reactions and ensure proper waste management.
Key Safety and Disposal Information
Proper disposal of this compound requires careful segregation and handling to prevent accidental mixing with incompatible chemicals. The waste must be treated as hazardous chemical waste and disposed of through a licensed environmental waste management company.
| Parameter | Guideline | Rationale |
| GHS Hazard Class | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | To inform personnel of the potential health hazards and necessary personal protective equipment (PPE). |
| Waste Classification | Hazardous Chemical Waste | Ensures the waste is handled, transported, and disposed of in accordance with environmental regulations. |
| Primary Disposal Method | Incineration | The safest and most effective method for completely destroying the hazardous properties of the compound.[1] |
| Incompatible Materials for Disposal | Strong Oxidizing Agents, Strong Bases, Acid Anhydrides, Acid Chlorides | To prevent potentially violent or hazardous chemical reactions during storage and disposal.[2] |
| Contaminated Material Handling | Collect in sealed, properly labeled containers. | Prevents environmental contamination and ensures safe handling by waste management personnel.[1][3] |
| Aqueous Waste | Do not dispose of down the drain. | Prevents contamination of water systems due to the compound's toxicity.[1][3] |
Experimental Protocol: Preparation of Waste for Disposal
This protocol details the steps for the safe collection and preparation of this compound waste for disposal.
Materials:
-
Waste this compound (solid or in solution)
-
Designated hazardous waste container (chemically resistant, with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Fume hood
Procedure:
-
Work Area Preparation: Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.
-
PPE Adherence: Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves, at all times.
-
Waste Collection (Solid):
-
Carefully transfer solid this compound waste into a designated, pre-labeled hazardous waste container.
-
Use a dedicated scoop or spatula for the transfer. Do not return any excess material to the original container.
-
-
Waste Collection (Liquid/Solution):
-
Using a funnel, carefully pour liquid waste containing this compound into a designated, pre-labeled hazardous waste container.
-
Avoid splashing.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, weighing boats) contaminated with the compound should be placed in a separate, sealed plastic bag and then into the solid hazardous waste container.
-
Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) three times. The rinsate must be collected as hazardous waste.
-
-
Container Sealing and Labeling:
-
Securely close the hazardous waste container.
-
Ensure the hazardous waste label is completely filled out with the chemical name ("this compound"), concentration (if in solution), and the date of accumulation.
-
-
Temporary Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area away from incompatible materials.
-
-
Disposal Request:
-
Arrange for pickup by a licensed hazardous waste disposal service in accordance with your institution's procedures.
-
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one
For Immediate Reference: Key Safety and Handling Protocols for 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound (CAS No. 21032-12-2). Adherence to these procedures is critical for ensuring personal safety and regulatory compliance. The following information is synthesized from available safety data sheets and general laboratory safety practices for handling cyclic ketones.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is crucial to be aware of the potential health effects and to use the appropriate personal protective equipment (PPE) to minimize risk.
Hazard Summary
| Hazard Class | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning |
Recommended Personal Protective Equipment (PPE) [1]
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton™). Nitrile gloves may offer short-term protection but should be changed immediately upon contact. | Prevents skin contact which can cause irritation.[1] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Skin and Body Protection | A laboratory coat worn over personal clothing that covers the arms and legs. Chemical-resistant boots or shoe covers are also recommended. | Provides a barrier against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[1] If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Minimizes the risk of respiratory tract irritation from inhaling dust or vapors.[1] |
Safe Handling and Disposal Workflow
The following diagram outlines the essential steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
